7-Hydroxychroman-2-one
Description
Significance and Research Context within Benzopyran Derivatives
7-Hydroxychroman-2-one, identified by the IUPAC name 7-hydroxy-3,4-dihydrochromen-2-one, belongs to the benzopyran class of heterocyclic compounds. nih.gov The benzopyran (or chromene) moiety is a fundamental structural scaffold found in a multitude of natural products and synthetic molecules that exhibit significant biological activities. researchgate.net These activities include antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netcymitquimica.com
The significance of this compound in a research context is largely tied to its structure as a chroman derivative. The chroman ring system is the core of tocopherols (B72186) and tocotrienols, which constitute the vitamin E family, renowned for their antioxidant capabilities. tandfonline.comuoguelph.ca Specifically, these molecules feature a 6-hydroxychroman group. uoguelph.ca Research into synthetic chroman derivatives is often aimed at exploring and developing new compounds with potent biological activities, particularly as antioxidants. lookchem.comnih.gov Studies on closely related structures, such as 7-hydroxychroman-2-carboxylic acid N-alkyl amides, have demonstrated potent inhibition of lipid peroxidation, highlighting the potential of the 7-hydroxychroman scaffold in medicinal chemistry. researchgate.netnih.gov Therefore, this compound serves as an important reference compound and potential building block in the synthesis of more complex molecules with targeted biological functions. lookchem.com
Historical Perspectives in Phytochemical and Synthetic Chemistry Research
The history of this compound is intrinsically linked to the broader history of its parent class, the coumarins. The field of phytochemistry, the study of chemicals derived from plants, began to flourish in the 18th and 19th centuries as scientists started isolating specific molecules from crude plant extracts. wikipedia.orgresearchgate.net The simplest member of the coumarin (B35378) family, coumarin itself, was first isolated from the tonka bean in 1820, with its synthesis first being achieved in 1868. wikipedia.orgmdpi.com
Coumarins are recognized as a major class of phytochemicals. nih.gov The unsaturated analog of the title compound, 7-hydroxycoumarin (also known as Umbelliferone), is a widely distributed natural product found in plants of the Umbelliferae family, such as celery, parsley, and angelica. nih.gov While this compound itself is primarily noted as a synthetic compound, its structural relationship to naturally occurring phytochemicals provides a rich historical context for its study. nih.govbldpharm.com
In synthetic chemistry, the focus has been on creating libraries of benzopyran and chroman derivatives to investigate structure-activity relationships. acs.org The synthesis of various chromanones and their derivatives is a field of active research, driven by the quest for novel compounds with potential applications in materials science and medicinal chemistry. researchgate.netacs.org The study of this compound is a part of this ongoing effort to expand the chemical space and functional understanding of benzopyran-based molecules.
Classification and Relevance within the Coumarin Class of Compounds
This compound is systematically classified within the extensive family of coumarin derivatives. cymitquimica.com Coumarins are defined by a benzo-α-pyrone nucleus, which consists of a benzene (B151609) ring fused to an α-pyrone ring, forming the 2H-1-benzopyran-2-one framework. wikipedia.orgmdpi.com This core structure is the foundation for the classification of all compounds within this family.
The classification of this compound can be broken down as follows:
Benzopyrone: It belongs to the benzopyrone chemical class, a large group of aromatic heterocyclic compounds. wikipedia.org
Coumarin: More specifically, it is a derivative of coumarin (2H-1-benzopyran-2-one).
Hydroxycoumarin: The presence of a hydroxyl (-OH) group at the 7-position places it in the subclass of hydroxycoumarins. nih.gov This substitution pattern is one of the most common and biologically significant modifications in the coumarin family.
Dihydrocoumarin (B191007) (or Hydrocoumarin): Unlike its unsaturated counterpart, Umbelliferone (B1683723), this compound has a saturated C3-C4 bond in the pyrone ring, making it a dihydrocoumarin or hydrocoumarin. nih.gov This saturation changes the planarity and electronic properties of the ring system compared to unsaturated coumarins.
This specific classification is highly relevant as it helps predict the compound's chemical behavior and potential biological profile. The presence and position of the hydroxyl group can influence properties like antioxidant activity and the ability to form hydrogen bonds with biological targets. mdpi.comontosight.ai The saturation of the pyrone ring affects the molecule's three-dimensional shape and flexibility, distinguishing it from the rigid, planar structure of most naturally occurring coumarins.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | nih.gov |
| Synonyms | 7-hydroxy-2-chromanone, 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one | nih.govsigmaaldrich.com |
| CAS Number | 5631-67-4 | nih.gov |
| Molecular Formula | C₉H₈O₃ | nih.gov |
| Molecular Weight | 164.16 g/mol | nih.gov |
| Appearance | Solid | sigmaaldrich.com |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Table 2: Classification of Coumarins
| Class | Sub-Class | Structural Characteristics | Example(s) |
|---|---|---|---|
| Simple Coumarins | Hydroxycoumarins | Coumarin nucleus with hydroxyl group substitutions. | Umbelliferone (7-hydroxycoumarin) nih.gov |
| Dihydrocoumarins | Coumarin nucleus with a saturated C3-C4 bond. | This compound nih.gov | |
| Complex Coumarins | Furanocoumarins | Coumarin nucleus fused with a furan (B31954) ring. | Imperatorin nih.gov |
| Pyranocoumarins | Coumarin nucleus fused with a pyran ring. | ||
| Phenylcoumarins | Coumarin nucleus with a phenyl group substitution. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,1-diphenyl-2-picrylhydrazyl |
| 2,4,6-trihydroxyacetophenone |
| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) |
| 7-Hydroxy-2,2-dimethyl-chroman-4-one |
| 7-hydroxy-4-oxo-4H-chromene-carboxylic acid N-alkyl amides |
| 7-Hydroxychroman-2-carboxylic acid N-alkyl amides |
| This compound |
| 7-hydroxycoumarin (Umbelliferone) |
| Acetylsalicylic acid (Aspirin) |
| Coumarin |
| Dicoumarol |
| Glycycoumarin |
| Imperatorin |
| Salicylic acid |
| Tocopherol (Vitamin E) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCOQPUQUEBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305240 | |
| Record name | 7-HYDROXYCHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5631-67-4 | |
| Record name | 5631-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-HYDROXYCHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of 7 Hydroxychroman 2 One
Established Synthetic Pathways for the 7-Hydroxychromen-2-one Scaffold
General Methodologies for Coumarin (B35378) Core Formation
The formation of the coumarin nucleus is a fundamental step in heterocyclic organic chemistry, with several classical name reactions being widely employed. encyclopedia.pubvedantu.com These methods provide versatile routes to the benzopyran-2-one skeleton.
Pechmann Condensation : This is one of the most studied and efficient methods for coumarin synthesis. encyclopedia.pubsciensage.info It typically involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group. vedantu.comsciensage.info Common catalysts include sulfuric acid, trifluoroacetic acid, and various Lewis acids. sciensage.infoscienceinfo.com
Perkin Reaction : First described in 1868, the Perkin reaction is a classical method that involves heating the sodium salt of salicylaldehyde (B1680747) with an acetic anhydride (B1165640) to produce coumarin. encyclopedia.pubvedantu.com The reaction can be adapted to synthesize various substituted coumarins. bu.edu.eg
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as diethyl malonate. sciensage.inforesearchgate.net The reaction is often catalyzed by weak bases like piperidine (B6355638) or pyridine (B92270). sciensage.info It is a useful strategy for preparing coumarin derivatives, including those with carboxylate groups at the 3-position. sapub.orgjst.go.jp
Wittig Reaction : The Wittig reaction provides a good alternative for synthesizing coumarins, particularly 3,4-unsubstituted ones. ijcce.ac.ir The general approach involves the reaction of a suitable o-hydroxybenzaldehyde with a phosphonium (B103445) ylide (Wittig reagent). sciensage.infoijcce.ac.ir
Other notable methods for constructing the coumarin core include the Claisen rearrangement, Reformatsky reaction, and Heck lactonization. scienceinfo.comresearchgate.netnih.gov
Table 1: General Synthetic Methodologies for the Coumarin Core
| Reaction Name | Description | Typical Reactants |
|---|---|---|
| Pechmann Condensation | Acid-catalyzed condensation to form the coumarin ring. encyclopedia.pubsciensage.info | Phenol + β-ketoester/acid vedantu.com |
| Perkin Reaction | Condensation to form cinnamic acid derivatives which then cyclize. encyclopedia.pubvedantu.com | Salicylaldehyde + Acetic Anhydride vedantu.com |
| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene compound followed by cyclization. sciensage.info | o-Hydroxybenzaldehyde + Active Methylene Compound sciensage.info |
| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide to form an alkene, followed by lactonization. ijcce.ac.ir | o-Hydroxybenzaldehyde + Wittig Reagent ijcce.ac.ir |
Specific Synthetic Routes Involving Resorcinol (B1680541) Precursors
Resorcinol (1,3-dihydroxybenzene) is the key precursor for the synthesis of 7-hydroxycoumarins. The Pechmann condensation is the most direct and widely utilized method for this transformation.
A common synthesis for the parent 7-hydroxycoumarin involves the Pechmann reaction of resorcinol with malic acid in the presence of a strong acid like sulfuric acid. bu.edu.eggoogle.com However, this specific reaction can be challenging for commercial applications due to issues like solidification of the reaction mass and foaming. google.com An improved process involves carrying out the condensation in the presence of nitrobenzene (B124822) or nitrotoluene, which leads to more consistent and reproducible yields. google.com
For the synthesis of 4-substituted derivatives, resorcinol is typically condensed with a β-ketoester. A prominent example is the reaction between resorcinol and ethyl acetoacetate, catalyzed by concentrated sulfuric acid, to yield 7-hydroxy-4-methylcoumarin. sciensage.infoslideshare.net Numerous catalysts have been explored to improve this reaction, making it more environmentally friendly. These include solid acid catalysts like Nafion resin/silica nanocomposites and Amberlyst-15, which can give high yields under mild or solvent-free conditions. researchgate.netscispace.comresearchgate.net
Another synthetic approach involves the reaction of resorcinol with acrylic acid or its esters, using heterogeneous catalysts such as zeolite H-beta or Amberlyst-15, to produce 7-hydroxycoumarin. jmchemsci.com
A distinct route has been patented for the synthesis of the saturated analog, 7-hydroxychroman-2-one. This method starts with resorcinol, which is first esterified with 3-chloropropionyl chloride. The resulting intermediate, (3-hydroxyphenyl)-3-chloropropionate, then undergoes an intramolecular Friedel-Crafts acylation reaction catalyzed by anhydrous aluminium trichloride (B1173362) to yield the final product. google.com
Table 2: Examples of Synthetic Routes to 7-Hydroxycoumarins from Resorcinol
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reported Yield | Reference(s) |
|---|---|---|---|---|---|
| Resorcinol | Malic Acid | Sulfuric acid, Nitrobenzene | 7-Hydroxycoumarin | 45% | google.com |
| Resorcinol | Ethyl Acetoacetate | Sulfuric acid | 7-Hydroxy-4-methylcoumarin | 49% | slideshare.net |
| Resorcinol | Ethyl Acetoacetate | Amberlyst-15, 110°C, solvent-free | 7-Hydroxy-4-methylcoumarin | High | scispace.comresearchgate.net |
| Resorcinol | Ethyl Acetoacetate | Nafion resin/silica, Toluene | 7-Hydroxy-4-methylcoumarin | 96% | researchgate.net |
| Resorcinol | Acrylic Acid | Zeolite H-beta / Amberlyst-15 | 7-Hydroxycoumarin | N/A | jmchemsci.com |
| Resorcinol | 3-Chloropropionyl Chloride | 1. Alkali 2. AlCl₃ | This compound | Total 68.7% (over 2 steps) | google.com |
Functionalization and Derivatization Approaches
The 7-hydroxycoumarin scaffold serves as a versatile platform for further chemical modification. Derivatization can occur at the hydroxyl group or on the chromenone ring system, leading to a diverse library of compounds.
Modifications at the Hydroxyl Group (e.g., Acetylation, Etherification)
The phenolic hydroxyl group at the C-7 position is a primary site for functionalization.
Acetylation : The hydroxyl group can be readily acetylated. For instance, treatment of a coumarin with acetic anhydride can yield the corresponding acetoxy derivative. bu.edu.eg The compound 3-acetyl-7-hydroxycoumarin is a key intermediate that can be synthesized and further modified. rsc.orgbiosynth.comrsc.org
Etherification/Esterification : The synthesis of ether derivatives is a common strategy. researchgate.net This can be achieved by reacting the 7-hydroxycoumarin with alkyl halides, such as in the preparation of 2-ethyl-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate by heating 7-hydroxy-4-methylcoumarin with ethyl bromoacetate (B1195939) in the presence of potassium carbonate. researchgate.net Similarly, esterification of the 7-hydroxy group with various acyl chlorides is a viable method for producing novel derivatives. mdpi.com A Smiles rearrangement of N-substituted acetamide (B32628) ethers of 7-hydroxycoumarins has also been developed as a route to 7-aminocoumarins. acs.org
Table 3: Examples of Derivatization at the C-7 Hydroxyl Group
| Starting Material | Reagent(s) | Modification Type | Product Example | Reference(s) |
|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | Ethyl bromoacetate, K₂CO₃ | Etherification | 2-Ethyl-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate | researchgate.net |
| 7-Hydroxycoumarin | Acyl chloride, 4-DMAP, Et₃N | Esterification | 4-(3,4-dichloroisothiazol-5-yl)-2-oxo-2H-chromen-7-yl acetate (B1210297) | mdpi.com |
| 7-Hydroxy-4-methylcoumarin | Bromoacetyl bromide then amine, followed by alkylation | Etherification (Amide Linkage) | N-Aryl/Alkyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamides | acs.org |
Substitutions on the Chromenone Ring System
The aromatic and pyrone rings of the coumarin scaffold are amenable to various substitution reactions, allowing for the introduction of diverse functional groups.
C-3 Position : This position can be functionalized through several synthetic methods. The Perkin reaction can be used to introduce substituents like a methyl group. bu.edu.eg Knoevenagel condensation with substituted active methylene compounds allows for the introduction of groups like esters. researchgate.netsapub.org The synthesis of 3-acetyl-7-hydroxycoumarin is a well-established procedure. biosynth.com
C-4 Position : The Pechmann condensation using β-ketoesters is the primary method for introducing substituents at the C-4 position, with the methyl group being a common example. slideshare.netjetir.org A patent describes various aryl and alkylene substituents at this position. google.com
C-8 Position : The C-8 position is activated for electrophilic substitution. Nitration of 7-hydroxy-4-methylcoumarin with nitric and sulfuric acid can yield the 8-nitro derivative, alongside the 6-nitro isomer. scispace.comresearchgate.net Aminomethylation via the Mannich or Betti reaction can also occur at the C-8 position of 3-acetyl-7-hydroxycoumarin, leading to the introduction of various aminomethyl groups. rsc.orgrsc.org The synthesis of 8-substituted derivatives is of interest due to their biological activities. encyclopedia.pubnih.gov
Table 4: Examples of Substitutions on the Chromenone Ring
| Starting Material | Position(s) | Reaction/Reagent | Product Example | Reference(s) |
|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | C-6 and C-8 | Nitric acid, Sulfuric acid | 7-Hydroxy-4-methyl-8-nitrocoumarin | scispace.comresearchgate.net |
| 3-Acetyl-7-hydroxycoumarin | C-8 | Mannich reaction (e.g., diethylamine, formaldehyde) | 3-Acetyl-8-(diethylaminomethyl)-7-hydroxycoumarin | rsc.orgrsc.org |
| Resorcylaldehyde | C-3 | Perkin reaction (propionic anhydride) | 7-Hydroxy-3-methylcoumarin | bu.edu.eg |
| 2,4-Dihydroxybenzaldehyde | C-3 | Knoevenagel condensation (diethyl malonate) | Ethyl coumarin-3-carboxylate | sciensage.info |
Synthesis of Related Chromanones and Furochromenes
Modifications of the 7-hydroxycoumarin scaffold can extend to the saturation of the pyrone ring to form chromanones or the fusion of additional heterocyclic rings.
Chromanones : The synthesis of chromanone derivatives, which are hydrogenated versions of chromones or coumarins, is an important area of research. As previously mentioned, this compound can be synthesized from resorcinol via a two-step process involving esterification and intramolecular cyclization. google.com The related 7-hydroxychroman-4-one scaffold is also accessible from resorcinol and serves as a key intermediate for further synthesis. researchgate.netresearchgate.net A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides have been synthesized by catalytic hydrogenation (10% Pd/C) of their corresponding chromene precursors. nih.govkoreascience.kr
Fused Ring Systems : The coumarin nucleus can be used to build more complex polycyclic structures. bu.edu.eg For instance, pyrano[3,2-c]coumarins can be synthesized from 4-hydroxycoumarin (B602359) and substituted chalcones at elevated temperatures. rsc.org While the direct synthesis of furochromenes from this compound is less commonly detailed, the general strategy of creating additional rings is a known approach to expand the chemical diversity of coumarin-based compounds. bu.edu.eg
Multicomponent Reaction Strategies for Diversification
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, valued for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single step. scielo.org.mxxjenza.org These reactions, where three or more reactants combine in a one-pot process to form a product that contains significant portions of all initial components, are particularly advantageous for creating libraries of structurally complex molecules. scielo.org.mx In the context of this compound and its derivatives (often represented by its tautomer, 7-hydroxycoumarin), MCRs provide efficient pathways to novel and highly functionalized chromene-based scaffolds. scielo.org.mxscielo.br
One notable strategy involves the three-component reaction between 7-hydroxycoumarin, dialkyl acetylenedicarboxylates, and alkyl isocyanides. scielo.org.mx The reaction proceeds through the initial formation of a reactive zwitterionic intermediate from the addition of the isocyanide to the acetylenic ester. This intermediate is then trapped by the acidic hydroxyl group of the coumarin. Subsequent intramolecular cyclization and rearrangement yield highly functionalized 2-amino-4H-pyrano[2,3-f]chromenes. scielo.org.mx For instance, the reaction of 7-hydroxycoumarin with dimethyl acetylenedicarboxylate (B1228247) and tert-butyl isocyanide produces dimethyl 8-(tert-butylamino)-2-oxo-2H,10H-pyrano[2,3-f]chromene-9,10-dicarboxylate in high yield. scielo.org.mx The outcome of the reaction can be dependent on the nature of the isocyanide; while tert-butyl and 1,1,3,3-tetramethylbutyl isocyanides lead to the formation of the fused 4H-chromene ring system, the use of cyclohexyl isocyanide under similar conditions results in the formation of linear 1-azabuta-1,3-diene derivatives instead of the cyclized product. scielo.org.mx
Another versatile three-component reaction for the diversification of the 7-hydroxycoumarin scaffold involves its reaction with dialkyl acetylenedicarboxylates and various aromatic aldehydes in the presence of a base like triethylamine (B128534) (NEt3). scielo.br This reaction is highly dependent on the electronic nature of the aldehyde. When electron-withdrawing groups (such as NO2 or CN) are present on the aromatic aldehyde, the reaction proceeds smoothly to afford novel, highly substituted coumarin derivatives in good yields. scielo.br However, the use of benzaldehyde (B42025) itself or aldehydes with electron-donating substituents does not yield the three-component adduct; instead, only a 1:1 adduct between the coumarin and the acetylenic ester is formed. scielo.br This highlights the specific scope and limitations of this particular MCR strategy.
These MCR strategies demonstrate the potential to rapidly build molecular complexity from the this compound core, providing access to a wide range of derivatives with diverse substitution patterns suitable for further chemical exploration.
Table 1: Examples of Multicomponent Reactions for the Diversification of 7-Hydroxycoumarin
| 7-Hydroxycoumarin Reactant | Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Hydroxycoumarin | tert-Butyl isocyanide | Dimethyl acetylenedicarboxylate | Dimethyl 8-(tert-butylamino)-2-oxo-2H,10H-pyrano[2,3-f]chromene-9,10-dicarboxylate | 84% | scielo.org.mx |
| 7-Hydroxycoumarin | 1,1,3,3-Tetramethylbutyl isocyanide | Diethyl acetylenedicarboxylate | Diethyl 8-(2,4,4-trimethylpentan-2-ylamino)-2-oxo-2H,10H-pyrano[2,3-f]chromene-9,10-dicarboxylate | 75% | scielo.org.mx |
| 7-Hydroxy-4-methylcoumarin | p-Nitrobenzaldehyde | Dimethyl acetylenedicarboxylate | Dimethyl (2E)-2-[hydroxy(4-nitrophenyl)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enedioate | 60% | scielo.br |
| 7-Hydroxy-4-(trifluoromethyl)coumarin | p-Nitrobenzaldehyde | Diethyl acetylenedicarboxylate | Diethyl (2E)-2-[hydroxy(4-nitrophenyl)methyl]-3-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}but-2-enedioate | 58% | scielo.br |
Synthesis of Heterocyclic Derivatives (e.g., Chromanoisoxazoles, Aminothiazoles)
The this compound scaffold serves as a valuable starting point for the synthesis of more complex heterocyclic systems where the chroman ring is fused or appended to another heterocycle. These strategies often involve multi-step sequences that build upon the core structure.
Chromanoisoxazoles
The synthesis of chromanoisoxazoles typically begins with a functionalized chroman precursor, such as 7-hydroxy-6-acetyl-2,2-dimethylchroman. niscpr.res.inresearchgate.net This intermediate is prepared from resorcinol through acetylation followed by nuclear prenylation. niscpr.res.inresearchgate.net The key steps to construct the isoxazole (B147169) ring are:
Chalcone (B49325) Formation: The acetylchroman undergoes a Claisen-Schmidt condensation with various substituted aromatic aldehydes in the presence of a base like potassium hydroxide (B78521) in ethanol. This reaction yields chalcones (1,3-diaryl-2-propen-1-ones), which are crucial intermediates. niscpr.res.inresearchgate.net
Isoxazole Ring Cyclization: The purified chalcones are then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., KOH/EtOH). niscpr.res.inresearchgate.net This condensation and subsequent cyclization reaction, a (3+2) cycloaddition route, furnishes the final 3,5-disubstituted isoxazole ring attached to the chroman moiety. niscpr.res.in
This pathway allows for the synthesis of a variety of chromanoisoxazole derivatives, with diversity introduced through the choice of the substituted benzaldehyde used in the chalcone synthesis step. niscpr.res.in
Table 2: Synthesis of Chromanoisoxazole Derivatives
| Chalcone Precursor | Reagent | Synthesized Chromanoisoxazole | Reference |
|---|---|---|---|
| Chalcone from 7-hydroxy-6-acetyl-2,2-dimethylchroman and 4-hydroxybenzaldehyde | Hydroxylamine hydrochloride | 3-(4'-hydroxyphenyl)-5-(2",2"-dimethyl-7"-hydroxychroman)isoxazole | niscpr.res.in |
| Chalcone from 7-hydroxy-6-acetyl-2,2-dimethylchroman and 4-methoxybenzaldehyde | Hydroxylamine hydrochloride | 3-(4'-methoxyphenyl)-5-(2",2"-dimethyl-7"-hydroxychroman)isoxazole | niscpr.res.in |
| Chalcone from 7-hydroxy-6-acetyl-2,2-dimethylchroman and 4-N,N-dimethylaminobenzaldehyde | Hydroxylamine hydrochloride | 3-(4'-N,N-dimethylaminophenyl)-5-(2",2"-dimethyl-7"-hydroxychroman)isoxazole | niscpr.res.in |
| Chalcone from 7-hydroxy-6-acetyl-2,2-dimethylchroman and 2-nitrobenzaldehyde | Hydroxylamine hydrochloride | 3-(2'-nitrophenyl)-5-(2",2"-dimethyl-7"-hydroxychroman)isoxazole | niscpr.res.in |
Aminothiazoles
Aminothiazole derivatives of this compound are efficiently prepared using the well-established Hantzsch thiazole (B1198619) synthesis. researchgate.net This method involves the reaction between an α-haloketone and a thiourea (B124793) derivative. The synthesis is typically carried out as follows:
Preparation of the α-Haloketone: The starting material is 4-hydroxy-2H-chromen-2-one (a tautomer of the title compound). This is first acetylated at the C3 position and subsequently brominated to yield 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one. This α-haloketone is the key electrophilic component for the Hantzsch reaction. researchgate.net
Hantzsch Reaction: The 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one is then reacted with various substituted or unsubstituted thioureas in a suitable solvent like refluxing ethanol. researchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aminothiazole ring directly attached at the C3 position of the coumarin core. researchgate.netmdpi.com
This method provides a straightforward and efficient route to a library of 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives, with structural diversity achieved by varying the substituents on the thiourea reactant. researchgate.net
Table 3: Synthesis of Aminothiazole Derivatives of 4-Hydroxy-2H-chromen-2-one
| α-Haloketone | Thiourea Derivative | Synthesized Aminothiazole Product | Reference |
|---|---|---|---|
| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | 4-Nitrophenylthiourea | 4-Hydroxy-3-[2-(4-nitrophenylamino)-thiazol-4-yl]-2H-chromen-2-one | researchgate.net |
| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | m-Tolylthiourea | 4-Hydroxy-3-(2-m-tolylaminothiazol-4-yl)-2H-chromen-2-one | researchgate.net |
| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | N,N-Diethylthiourea | 3-(2-Diethylamino-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one | researchgate.net |
| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | N-Acetyl-N'-phenylthiourea | N-[4-(4-Hydroxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl]-N-phenylacetamide | researchgate.net |
Biological Activities and Pharmacological Mechanisms of 7 Hydroxychroman 2 One and Its Derivatives
Anticancer and Antitumor Research
Derivatives of 7-Hydroxychroman-2-one have demonstrated notable potential in anticancer research, exhibiting cytotoxic effects against various cancer cell lines through multiple mechanisms.
Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)
The cytotoxic activity of this compound derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, which are crucial for controlling the proliferation of cancer cells.
Apoptosis Induction:
7-Hydroxycoumarin , a key related structure, has been shown to induce apoptosis in cisplatin-resistant ovarian cancer cells. This process is linked to the activation of the caspase cascade, which are key proteases in the execution of apoptosis. nih.govajol.inforesearchgate.net Studies have demonstrated that treatment with 7-hydroxycoumarin leads to an increase in the expression of pro-apoptotic proteins.
Derivatives such as 7,8-dihydroxy-4-methylcoumarin have been found to induce apoptosis in human leukemic cells. conicet.gov.ar This effect is mediated by the activation of stress-related signaling pathways. conicet.gov.ar
Some coumarin (B35378) derivatives trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the mitochondrial apoptotic pathway.
The induction of apoptosis by certain coumarin derivatives is also linked to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. mdpi.com
Cell Cycle Arrest:
7-Hydroxycoumarin has been observed to cause cell cycle arrest in the G1 phase in lung carcinoma cell lines, thereby inhibiting the transition of cells into the DNA synthesis (S) phase. nih.govresearchgate.netnih.gov
In cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin induces cell cycle arrest at the G2/M phase. ajol.inforesearchgate.net This is achieved by down-regulating the expression of regulatory proteins that are essential for the entry of cells into mitosis. ajol.info
A derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one , has been shown to arrest cells in the G2/M phase of the cell cycle. nih.gov
The ability of these compounds to halt the cell cycle at specific checkpoints prevents the uncontrolled division of cancer cells, contributing to their anticancer effect.
| Compound | Cancer Cell Line | IC50 Value | Observed Mechanism |
|---|---|---|---|
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (gastric carcinoma) | 2.63 ± 0.17 µM | G2/M phase cell cycle arrest and apoptosis induction nih.gov |
| Coumarin A | A-549 (lung cancer) | 3.2 µM | Cytotoxicity nih.gov |
| Coumarin A | MCF-7 (breast cancer) | 2.8 µM | Cytotoxicity nih.gov |
| 3-benzylidenechroman-4-one derivative (4a) | K562 (erythroleukemia), MDA-MB-231 (breast cancer), SK-N-MC (neuroblastoma) | ≤ 3.86 µg/ml | Cytotoxicity mums.ac.ir |
| 7-hydroxy-4-phenyl-2H-chromen-2-one linked 1,2,4-triazole (B32235) derivatives | Various human cancer cell lines | Variable | Cytotoxicity, with some analogues showing better activity than the parent compound nih.gov |
Enzyme and Receptor Targeting in Oncogenesis (e.g., Dipeptidyl Peptidase III (DPP III) Inhibition, Aromatase (CYP19A1) Inhibition)
Targeting specific enzymes and receptors involved in cancer development is another key anticancer strategy of this compound derivatives.
Dipeptidyl Peptidase III (DPP III) Inhibition:
DPP III is a zinc-dependent exopeptidase implicated in processes like pain modulation and blood pressure regulation, and its involvement in cancer is an area of active research. nih.govnih.gov
3-benzoyl-7-hydroxy-2H-chromen-2-one has been identified as a potent inhibitor of human DPP III (hDPP III), with an IC50 value of 1.10 μM. nih.govnih.govmdpi.comresearchgate.net The hydroxyl group at the 7-position is crucial for its inhibitory activity. nih.gov
The inhibition of DPP III by this coumarin derivative highlights a potential therapeutic avenue for cancers where this enzyme is overactive.
Aromatase (CYP19A1) Inhibition:
Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens and a major target in the treatment of hormone-dependent breast cancer. jst.go.jpnih.govacs.org
Several coumarin derivatives have been investigated for their aromatase inhibitory activity. For instance, 7-(pyridin-3-yl)coumarin and 7,7'-diethylamino-3,3'-biscoumarin have shown potent inhibition with IC50 values of 30.3 nM and 28.7 nM, respectively. nih.gov
Another derivative, N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide , exhibited an IC50 value of 4.5 µM. jst.go.jp
A novel inhibitor based on coumarin and imidazole (B134444) substructures, N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-6-chloro-2-oxo-2H-chromen-2-one , showed a high potency with an IC50 value of 271 ± 51 nM. acs.org
The inhibition of aromatase by these compounds reduces estrogen production, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | 1.10 µM nih.govnih.govmdpi.comresearchgate.net |
| 7-(pyridin-3-yl)coumarin | Aromatase (CYP19A1) | 30.3 nM nih.gov |
| 7,7'-diethylamino-3,3'-biscoumarin | Aromatase (CYP19A1) | 28.7 nM nih.gov |
| N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | Aromatase (CYP19A1) | 4.5 µM jst.go.jp |
| N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-6-chloro-2-oxo-2H-chromen-2-one | Aromatase (CYP19A1) | 271 ± 51 nM acs.org |
Modulation of Signaling Pathways Implicated in Cancer Progression
This compound derivatives can influence various intracellular signaling pathways that are often dysregulated in cancer.
The pro-apoptotic effect of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells is mediated by the activation of the JNK (c-Jun N-terminal kinases) pathway and the inhibition of the ERK1/2 (extracellular signal-regulated kinases 1/2) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathways. conicet.gov.ar These pathways are critical for cell survival and proliferation, and their modulation can lead to cancer cell death. conicet.gov.ar
Furthermore, this derivative was found to down-regulate the proto-oncogene c-myc and induce the cell cycle inhibitor p21WAF1/CIP1, further contributing to its anticancer effects. conicet.gov.ar
Coumarin derivatives have also been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival. conicet.gov.ar
Antioxidant Potential and Oxidative Stress Mitigation
In addition to their anticancer properties, this compound and its derivatives exhibit significant antioxidant activities, which are crucial for protecting cells from damage caused by oxidative stress.
Free Radical Scavenging Mechanisms
The antioxidant activity of these compounds is largely attributed to their ability to scavenge free radicals.
The hydroxyl group on the chroman-2-one core plays a vital role in the free radical scavenging activity. koreascience.kr
A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized and showed potent inhibition of lipid peroxidation, a key process in oxidative cell damage. koreascience.kr The length of the N-alkyl side chain was found to influence the antioxidant activity. koreascience.kr
The mechanism of action often involves hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.
| Compound Series | Antioxidant Assay | Key Findings |
|---|---|---|
| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Inhibition of lipid peroxidation | Derivatives with nonyl, decyl, and undecyl side chains were three times more potent than the standard antioxidant trolox. koreascience.kr |
| Chromeno-pyrimidine derivatives | DPPH radical scavenging | Compound CP-2 showed high antiradical power with an IC50 of 3.5 µM. researchgate.net |
Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/ARE Pathway Activation, Heme Oxygenase-1 Upregulation)
Beyond direct radical scavenging, these compounds can also enhance the cell's own antioxidant defense systems.
Nrf2/ARE Pathway Activation:
The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary regulator of cellular resistance to oxidative stress. nih.govnih.govresearchgate.net
Several coumarin derivatives, including esculetin (B1671247) , daphnetin , and umbelliferone (B1683723) (7-hydroxycoumarin) , have been shown to activate the Nrf2 signaling pathway. nih.govnih.govmdpi.com
Activation of Nrf2 leads to the increased expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). researchgate.netnih.govresearchgate.net
7-Hydroxycoumarin has been shown to upregulate Nrf2 and HO-1, which contributes to its protective effects against cisplatin-induced oxidative stress and kidney injury. researchgate.netnih.gov
Heme Oxygenase-1 (HO-1) Upregulation:
HO-1 is an enzyme that degrades heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects. acs.org
The upregulation of HO-1 is a key mechanism by which 7-hydroxycoumarin derivatives mitigate oxidative stress. researchgate.netnih.govresearchgate.net
Studies have shown that 7-hydroxycoumarin treatment enhances the expression of HO-1, contributing to its antioxidant and anti-inflammatory properties. researchgate.netresearchgate.net
Inhibition of Lipid Peroxidation
The structural framework of this compound is a key contributor to its antioxidant properties, particularly its ability to inhibit lipid peroxidation. This process, a chain reaction of oxidative degradation of lipids, is a primary contributor to cellular damage. The hydroxyl group at the 7-position is crucial for this activity. vulcanchem.com
A study involving a series of synthesized 7-hydroxychroman-2-carboxylic acid N-alkyl amides demonstrated significant inhibitory effects on lipid peroxidation in rat brain homogenates, a process initiated by Fe2+ and ascorbic acid. researchgate.netkoreascience.krnih.gov Notably, derivatives with longer alkyl side chains (nonyl, decyl, and undecyl) on the amide nitrogen exhibited potency three times greater than that of Trolox, a well-known antioxidant standard. researchgate.netkoreascience.krnih.gov In contrast, the related 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were found to be less active, highlighting the importance of the saturated chroman ring in this specific antioxidant mechanism. researchgate.netkoreascience.krnih.gov
Derivatives such as 3-butanoyl-7-hydroxy-2H-chromen-2-one also exhibit strong antioxidant properties by inhibiting lipid peroxidation, which helps protect cells from the oxidative stress implicated in numerous diseases. Similarly, other coumarin derivatives have been noted for their capacity to inhibit lipid peroxidation and scavenge reactive oxygen species. ontosight.aimdpi.com This protective effect is a critical aspect of their potential therapeutic applications.
| Compound Class | Key Structural Feature | Lipid Peroxidation Inhibition | Reference |
| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Nonyl, decyl, undecyl side chains | 3 times more potent than Trolox | researchgate.netkoreascience.krnih.gov |
| 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Chromone (B188151) ring system | Less active | researchgate.netkoreascience.krnih.gov |
| 3-butanoyl-7-hydroxy-2H-chromen-2-one | Butanoyl group at C3 | Strong inhibition |
Anti-inflammatory Investigations
Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Cyclooxygenase (COX), Lipoxygenase (LOX))
Derivatives of this compound have demonstrated significant anti-inflammatory potential through the inhibition of key pro-inflammatory mediators. For instance, 3-butanoyl-7-hydroxy-2H-chromen-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and downregulating the expression of cyclooxygenase (COX) enzymes.
Studies on various coumarin derivatives have reinforced these findings. 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one is known to suppress the protein expression of inducible nitric oxide synthase (iNOS) and COX-2. aimspress.com Other coumarins, such as daphnetin, have been reported to significantly decrease the expression of pro-inflammatory cytokines. aimspress.com The anti-inflammatory effects of chromen-2-one derivatives are often linked to their ability to inhibit enzymes involved in inflammatory pathways. This modulation of inflammatory mediators is a central mechanism of their anti-inflammatory action. clinmedjournals.orgfrontiersin.org
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)
The anti-inflammatory activities of this compound derivatives are frequently mediated by their influence on crucial inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a primary regulator of pro-inflammatory gene expression. clinmedjournals.orgnih.gov
Research indicates that 3-butanoyl-7-hydroxy-2H-chromen-2-one exerts its anti-inflammatory effects by inhibiting NF-κB signaling. This mechanism is a common theme among bioactive coumarins. Daphnetin, a 7,8-dihydroxy derivative, has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and subsequently inhibit the activation of the NF-κB signaling pathway. aimspress.com Similarly, the protective effects of other coumarin derivatives have been associated with the downregulation of NF-κB and related pathways like the NLRP3 inflammasome. nih.gov The ability of these compounds to modulate the NF-κB pathway underscores their potential as anti-inflammatory agents. mdpi.commdpi.com
Antimicrobial Efficacy
Antibacterial Activity against Gram-positive and Gram-negative Strains
Derivatives based on the 7-hydroxychroman scaffold have been the subject of extensive research for their antibacterial properties against a spectrum of pathogens. Studies have shown that the 7-hydroxy group is a determining factor for antibacterial activity. nih.govacs.org
For example, 7-hydroxy-4-chromanone derivatives have demonstrated potent activity against Gram-positive bacteria. nih.govacs.org The introduction of a 5-hydroxy group to the 7-hydroxy-4-chromanone structure was found to significantly enhance activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org In one study, a 7-hydroxy-4-chromanone derivative showed a minimum inhibitory concentration (MIC) range of 3.13–12.5 μg/mL against tested Gram-positive bacteria. nih.govacs.org
Other derivatives, such as those of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, have also been synthesized and evaluated for their antimicrobial action against both Gram-positive and Gram-negative bacteria. nih.gov Schiff base derivatives of 3-acetyl-7-hydroxy-2H-chromen-2-one displayed strong antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 125 µM. The compound 7-(hydroxy)coumarin, synthesized via a Knoevenagel reaction, showed strong inhibitory activity against Staphylococcus aureus (Gram-positive) and Shigella flexneri (Gram-negative), with a 20% concentration yielding an inhibition zone of 24.55 mm and 20.43 mm, respectively. sunankalijaga.org Furthermore, 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride (B599025) was effective against Staphylococcus aureus with an MIC of 3.12 µg/mL. vulcanchem.com
| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |
| 7-hydroxy-4-chromanone derivative | Gram-positive bacteria | MIC: 3.13–12.5 μg/mL | nih.govacs.org |
| 5,7-dihydroxy-4-chromanone derivatives | MRSA | Enhanced activity vs. 7-OH analogs | nih.govacs.org |
| Schiff bases of 3-acetyl-7-hydroxy-2H-chromen-2-one | S. aureus, E. faecalis | MIC: 15.625–125 µM | |
| 7-(hydroxy)coumarin | S. aureus, S. flexneri | Strong inhibition at 20% concentration | sunankalijaga.org |
| 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one | S. aureus | MIC: 3.12 µg/mL | vulcanchem.com |
Antifungal and Antiviral Properties
The this compound scaffold is also a promising basis for the development of agents with antifungal and antiviral efficacy. rsc.org
In terms of antifungal activity, fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and evaluated. One such compound, 5f , emerged as a promising fungicide candidate against Botrytis cinerea with an EC₅₀ value of 5.75 μg/mL, which was significantly better than the standards Osthole and Azoxystrobin. nih.gov This same compound also showed notable activity against Rhizoctorzia solani. nih.gov Schiff bases derived from 3-acetyl-4-hydroxy-2H-chromen-2-one have also been tested against various fungi, including Aspergillus niger and Penicillium chrysogenum, showing encouraging results. jocpr.comjocpr.com Additionally, 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride was active against Candida albicans with an MIC of 6.25 µg/mL. vulcanchem.com
Regarding antiviral properties, various coumarin derivatives have been recognized for their potential, including activity against HIV. jocpr.com Specifically, neoflavonoids, which include 4-phenylchromen-2-one derivatives, have been investigated as inhibitors of HIV-1 replication by targeting the Tat and NF-κB pathways. mdpi.com
| Compound/Derivative Class | Target Organism | Activity (EC₅₀ / MIC) | Reference |
| Fluorinated 7-hydroxycoumarin derivative (5f ) | Botrytis cinerea (fungus) | EC₅₀: 5.75 μg/mL | nih.gov |
| Fluorinated 7-hydroxycoumarin derivative (5f ) | Rhizoctorzia solani (fungus) | EC₅₀: 28.96 μg/mL | nih.gov |
| Schiff bases of 3-acetyl-4-hydroxy-2H-chromen-2-one | Aspergillus species (fungi) | Encouraging activity | jocpr.comjocpr.com |
| 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one | Candida albicans (fungus) | MIC: 6.25 µg/mL | vulcanchem.com |
| 4-phenylchromen-2-one derivatives | HIV-1 | Inhibitory activity | mdpi.com |
Mechanisms of Microbial Growth Inhibition
Derivatives of the chroman scaffold, to which this compound belongs, have been shown to exert their antibacterial effects through a multi-targeted approach. Key mechanisms include the disruption of the bacterial cell membrane's integrity and the inhibition of essential biosynthetic processes. acs.orgacs.org
Membrane Potential Dissipation: A critical mechanism of action for some chromanone derivatives is the dissipation of the bacterial membrane potential. acs.orgacs.org The membrane potential is essential for vital cellular functions, including ATP synthesis, nutrient transport, and maintaining intracellular pH. nih.gov By disrupting this potential, these compounds effectively compromise the cell's energy production and transport systems, leading to bacterial death. acs.orgacs.orgnih.gov This effect is often linked to the presence of a free phenol (B47542) hydroxy group, which contributes to the compound's ability to interact with and disrupt the lipid bilayer of the bacterial membrane. acs.org
Macromolecular Biosynthesis Inhibition: Following the dissipation of membrane potential, a subsequent effect observed is the inhibition of macromolecular biosynthesis. acs.orgacs.org This includes the halting of processes like the synthesis of DNA, RNA, and proteins, which are fundamental for bacterial growth and replication. The disruption of these pathways is a direct consequence of the compromised cellular energy state and integrity caused by membrane potential dissipation. acs.orgacs.org
DNA Topoisomerase IV Inhibition: Certain chromanone derivatives have been identified as inhibitors of DNA topoisomerase IV. acs.orgacs.org Topoisomerase IV is a type II topoisomerase crucial for DNA replication, particularly in the segregation of newly replicated daughter chromosomes in bacteria. nih.govwikipedia.orgmdpi.com By inhibiting this enzyme, the compounds prevent proper DNA decatenation, leading to tangled chromosomes and ultimately blocking cell division. acs.orgacs.orgnih.gov This inhibition suggests a complex mechanism of action that goes beyond simple membrane disruption. acs.orgacs.org For instance, some inhibitors of topoisomerase IV have demonstrated potent activity with IC50 values in the sub-micromolar range. medchemexpress.com
Neurological and Enzyme Modulatory Activities
Derivatives of this compound have emerged as significant inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.commdpi.com The inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive functions. mdpi.comscielo.org.conih.gov
Research has demonstrated that specific synthetic derivatives show potent inhibitory activity. For example, certain 7-hydroxy-chromone derivatives bearing a pyridine (B92270) moiety have displayed strong inhibition against both AChE and BuChE. researchgate.net In one study, compounds showed AChE inhibition with IC50 values as low as 0.71 µM and remarkable BuChE inhibition with an IC50 of 0.006 µM. researchgate.net The presence of multiple hydroxyl groups on the phenolic structure is believed to enhance the inhibitory action due to a stronger binding capacity to the enzymes. scielo.org.co Some coumarin derivatives have been noted for their dual inhibition of both enzymes, while others exhibit selectivity. mdpi.comnih.govresearchgate.net For instance, certain cymserine (B1245408) analogs were developed as potent and selective inhibitors of BChE. nih.gov
| Compound Class | Target Enzyme(s) | Reported IC50 Values | Reference |
| 7-hydroxy-chromone derivatives with pyridine moiety | AChE | 0.71 µM - 9.8 µM | researchgate.net |
| 7-hydroxy-chromone derivatives with pyridine moiety | BuChE | 0.006 µM - 1.9 µM | researchgate.net |
| Cymserine analogs | BChE | Potent and selective | nih.gov |
| Synthetic coumarin-chalcone hybrid LM-031 | Cholinesterases | Not specified | mdpi.com |
| 7-hydroxyflavone | COX-1 | Not specified | nih.gov |
Beyond enzyme inhibition, derivatives of this compound have demonstrated neuroprotective properties. mdpi.comontosight.ai These effects are crucial in the context of neurodegenerative diseases, which are often characterized by oxidative stress and neuronal cell death. researchgate.net The core structure of these compounds, particularly the hydroxyl group, allows them to act as antioxidants, scavenging free radicals and reducing oxidative stress. lookchem.com
Studies have shown that synthetic coumarin derivatives can protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com For example, new coumarin derivatives, ZN014 and ZN015, were found to reduce Aβ aggregation, reactive oxygen species (ROS), and caspase-1 activity in neuronal cell lines. mdpi.com They also promoted neurite outgrowth, indicating a potential for repairing damaged neuronal networks. mdpi.com The neuroprotective mechanisms are often linked to the modulation of signaling pathways such as the CREB and BDNF/TrkB pathways, which are vital for neuronal survival and plasticity. mdpi.com
The structural framework of chromanones is also being explored for its potential in developing antiepileptic drugs (AEDs). uthscsa.eduresearchgate.netcochrane.org Epilepsy is a neurological disorder characterized by recurrent seizures, and while many AEDs exist, the search for compounds with improved efficacy and fewer side effects is ongoing. researchgate.netpracticalneurology.comfrontiersin.org Research into drug combinations has shown that using AEDs with different mechanisms of action can be more effective. uthscsa.edu While direct research on this compound in epilepsy is not extensively documented in the provided results, the broader class of chromanones and related flavonoids are of interest in medicinal chemistry for their diverse biological activities, which could extend to anticonvulsant properties.
Other Pharmacological Effects
Coumarin derivatives are well-known for their anticoagulant effects, with warfarin (B611796) being a prominent example. nih.gov This activity stems from their ability to interfere with the vitamin K cycle, which is essential for the synthesis of several clotting factors in the liver. nih.govresearchgate.net Research has been conducted on various 4-hydroxycoumarin (B602359) derivatives to evaluate their anticoagulant potential. researchgate.netnih.gov
In one study, sixteen 4-hydroxycoumarin derivatives with polar substituents at the C-3 position were investigated. researchgate.netnih.gov All tested compounds showed enhanced anticoagulant activity in vitro. researchgate.netnih.gov Four of these derivatives also demonstrated in vivo anticoagulant activity in rats, with the most active compound, designated 2b, resulting in a prothrombin time (PT) of 30.0 seconds. researchgate.netnih.gov Another study evaluated 3-(1-aminoethylidene)chroman-2,4-diones and found two compounds with remarkable in vivo activity, achieving prothrombin times of 90 and 130 seconds after seven days of application. researchgate.net Molecular docking studies suggest that these compounds interact with the active site of the vitamin K epoxide reductase complex 1 (VKORC1) enzyme. researchgate.netresearchgate.netnih.gov
Antidiabetic and Glycosidase Inhibition
Derivatives of this compound, also known as 7-hydroxycoumarin or umbelliferone, have been investigated for their potential in managing diabetes. A primary mechanism of action explored is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia, a key concern in diabetes management.
Research has identified specific derivatives with notable inhibitory activity. For instance, 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has been studied for its potential to inhibit both α-amylase and α-glucosidase. mdpi.com Similarly, in silico and in vitro studies have highlighted 3-(3-(3,4-Dihydroxybenzyl)-7-hydroxychroman-4-one as a novel inhibitor of both α-amylase (α-AE) and α-glucosidase (α-GE). grafiati.com This compound was identified from Apis mellifera propolis and showed strong binding affinity to the catalytic residues of these enzymes.
Beyond direct enzyme inhibition, other mechanisms have been proposed. Studies on monoterpene-substituted 7-hydroxycoumarins revealed hypoglycemic action in animal models. nih.gov The potential mechanism for these compounds may involve the inhibition of Dipeptidyl peptidase-4 (DPP-IV), another important target in diabetes therapy. nih.gov The structural modifications of the basic coumarin backbone, such as the type and position of substituents, significantly influence the antidiabetic action. For example, 3-arylcoumarin derivatives featuring a hydroxyl group at the C-7 position have demonstrated significant inhibitory activity against α-glucosidase. nih.gov
Table 1: Antidiabetic and Glycosidase Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target Enzyme(s) | Observed Effect/Finding | Reference(s) |
| 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one | α-amylase, α-glucosidase | Investigated for potential enzyme inhibition to manage blood sugar. | mdpi.com |
| 3-(3-(3,4-Dihydroxybenzyl)-7-hydroxychroman-4-one | α-amylase (α-AE), α-glucosidase (α-GE) | Identified as a novel inhibitor with stable binding to both enzymes. | grafiati.com |
| Monoterpene-substituted 7-hydroxycoumarins | Dipeptidyl peptidase-4 (DPP-IV), α-glucosidase | Exhibited in vivo hypoglycemic action; DPP-IV inhibition suggested as a possible mechanism. | nih.gov |
| 3-Arylcoumarin derivatives with 7-hydroxyl group | α-glucosidase | Showed significant inhibitory activity against the enzyme. | nih.gov |
Anti-Allergic Responses
The coumarin scaffold, including this compound (umbelliferone), is recognized for its role in mitigating allergic and inflammatory responses. mdpi.com The mechanism often involves the stabilization of mast cells and the inhibition of the release of inflammatory mediators like histamine (B1213489). rsc.orgnih.gov Allergic reactions are frequently driven by the degranulation of mast cells, which releases histamine and pro-inflammatory cytokines, leading to allergy symptoms. nih.gov
Studies have shown that 7-hydroxycoumarin itself can inhibit the release of histamine from rat basophilic leukemia (RBL-2H3) cells, indicating that the hydroxyl group at the C-7 position is beneficial for this activity. tandfonline.com Furthermore, research on umbelliferone has demonstrated its effectiveness against histamine-induced ear edema in mice. nih.gov
Various derivatives have been synthesized and evaluated for enhanced anti-allergic effects. Scopoletin (6-methoxy-7-hydroxycoumarin), a closely related natural derivative, was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial for sustaining allergic inflammation. nih.gov Other coumarins isolated from Angelica dahurica were able to reduce the release of histamine, with some furanocoumarin derivatives showing particular potency. nih.govnih.gov Synthetic derivatives, such as N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin, have been developed to possess dual functions, acting as both H1-antihistamine agents and mast cell stabilizers. nih.gov This dual activity allows them to block the action of already released histamine and prevent further degranulation of mast cells. nih.gov
Table 2: Anti-Allergic Activities of this compound and its Derivatives
| Compound/Derivative | Mechanism of Action | Model/System | Reference(s) |
| 7-Hydroxycoumarin (Umbelliferone) | Inhibition of histamine release. | RBL-2H3 cells. | tandfonline.com |
| Scopoletin (6-methoxy-7-hydroxycoumarin) | Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production. | HMC-1 cells. | nih.gov |
| Coumarins from Angelica dahurica | Reduction of histamine release. | In vitro studies. | nih.govnih.gov |
| N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin | H1-antihistamine activity and mast cell stabilization. | Guinea pig ileum and rat passive peritoneal anaphylaxis (PPA) test. | nih.gov |
| Dicoumarin derivatives | Inhibition of degranulation. | RBL-2H3 cells and mouse bone-marrow-derived mast cells (mBMMCs). | mdpi.com |
Fluorescent Probe Applications in Biological Systems
The inherent fluorescence of the this compound (7-hydroxycoumarin) scaffold makes it a valuable core structure for the development of fluorescent probes for biological imaging and sensing. mdpi.com The hydroxyl group at the C-7 position is particularly important as it can be chemically modified to create sensors that exhibit a fluorescent response upon interaction with a specific analyte. This "turn-on" or "turn-off" fluorescence mechanism allows for the detection and quantification of various biologically significant molecules and ions.
Derivatives of this compound have been engineered for high sensitivity and selectivity. For example, 3-acetyl-7-hydroxy-2H-chromen-2-one has been utilized as a fluorescent probe for detecting hydrogen peroxide (H₂O₂) in biological systems. nih.gov The 7-hydroxy group in this compound is also critical for pH-dependent fluorescence, enabling its use in the dual sensing of glutathione (B108866) and acidic pH levels. nih.gov
Other sophisticated probes have been developed for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions. A boronate-based probe derived from 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one was designed for the detection of peroxynitrite (ONOO⁻) and hypochlorite (B82951) (HOCl). mdpi.com The probe reacts with these oxidants to form the highly fluorescent phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH), allowing for their detection in biological settings. mdpi.com Furthermore, fluorinated derivatives, such as monofluorinated 7-hydroxycoumarin-3-carboxamides, have been synthesized as cell-permeable probes to facilitate the quantitative analysis of intracellular small molecule-protein interactions, such as the binding of drugs to microtubules in living cells. nih.gov
Table 3: Fluorescent Probe Applications of this compound Derivatives
| Probe Derivative | Target Analyte(s) | Biological Application | Reference(s) |
| 3-Acetyl-7-hydroxy-2H-chromen-2-one | Hydrogen Peroxide (H₂O₂), Glutathione, pH | Sensing H₂O₂ in biological systems; dual sensing of glutathione and acidic pH. | nih.gov |
| 3-(2-Benzothiazolyl)-7-coumarin boronic acid (BC-BA) | Peroxynitrite (ONOO⁻), Hypochlorite (HOCl) | Detection of inflammatory oxidants in biological settings. | mdpi.com |
| Monofluorinated 7-hydroxycoumarin-3-carboxamides | Intracellular proteins (e.g., microtubules) | Imaging microtubules and quantifying small molecule-protein interactions in living cells. | nih.gov |
Structure Activity Relationship Sar Studies of 7 Hydroxychroman 2 One Derivatives
Impact of Hydroxyl Group Position and Modifications on Biological Potency
The position of the hydroxyl (-OH) group on the chroman-2-one scaffold is a critical determinant of biological activity. Studies on various hydroxycoumarin derivatives have demonstrated that the location of this functional group significantly influences their antioxidant and other pharmacological properties. tandfonline.combiruni.edu.trnih.govbohrium.com
For instance, in the context of antioxidant activity, the position of the hydroxyl group affects the molecule's ability to scavenge free radicals. bohrium.com Theoretical studies have indicated that among different hydroxycoumarin isomers, 6-hydroxychroman-2-one and 7-hydroxychroman-2-one are effective free radical scavengers. bohrium.com The presence of a hydroxyl group at the 7-position, as in the parent compound, is a frequent feature in naturally occurring coumarins and is associated with enhanced biological activities.
Furthermore, the introduction of additional hydroxyl groups can significantly enhance potency. For example, the presence of a second hydroxyl group, creating a dihydroxy substitution pattern, has been shown to improve antibacterial and antioxidant activities. nih.govontosight.ainih.gov Specifically, 4-arylcoumarins with two ortho-hydroxyl groups exhibit stronger radical scavenging properties. nih.gov The addition of a 5-hydroxy group to 7-hydroxy-4-chromanones has been found to significantly improve antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, the presence of an intramolecular hydrogen bond between a 5-hydroxy group and the 4-carbonyl group can sometimes lead to a decrease in activity. nih.gov
Modifications to the hydroxyl group, such as O-alkylation or O-acylation, also play a crucial role in modulating biological effects. For example, the synthesis of O-aminoalkyl substituted 7-hydroxycoumarins has yielded compounds with notable antibacterial and anticancer properties. nih.gov The nature of the alkyl chain and the amino group in these derivatives are key factors in their activity. nih.gov
Table 1: Impact of Hydroxyl Group Position on Antibacterial Activity of Chromanone Derivatives
| Compound/Modification | Base Scaffold | Hydroxyl Group Position(s) | Observed Biological Effect |
|---|---|---|---|
| 5,7-dihydroxy-4-chromanones | 4-Chromanone (B43037) | 5-OH, 7-OH | Enhanced antibacterial activity against MRSA compared to 7-hydroxy analogs. nih.gov |
| 6-hydroxy-4-chromanone | 4-Chromanone | 6-OH | Demonstrated potent antibacterial activities. nih.gov |
| 5-hydroxy-4-chromanone | 4-Chromanone | 5-OH | Inactive, potentially due to intramolecular hydrogen bonding. nih.gov |
| 7,8-dihydroxy-4-phenylcoumarin | 4-Phenylcoumarin | 7-OH, 8-OH | Exhibits antioxidant and anti-inflammatory properties. ontosight.ai |
| 4-arylcoumarins with ortho-dihydroxy groups | 4-Arylcoumarin | Ortho on aryl ring | Stronger radical scavenging properties. nih.gov |
Influence of Substituents on the Chromenone Ring System
Substituents on the chromenone ring system, beyond the hydroxyl group, exert a profound influence on the biological profile of this compound derivatives. The nature, size, and position of these substituents can affect properties such as lipophilicity, electronic distribution, and steric interactions, all of which are critical for pharmacological activity. tandfonline.combiruni.edu.trnih.gov
For instance, the introduction of a phenyl group at the 4-position of the coumarin (B35378) skeleton is a common modification that often leads to enhanced biological activity. ontosight.aidrugbank.com The substitution pattern on this phenyl ring is also crucial. tandfonline.combiruni.edu.trresearchgate.net Studies on 4-arylcoumarins have shown that hydroxyl substitutions on both the coumarin and the aryl ring enhance biological activity. tandfonline.combiruni.edu.tr
In the context of antibacterial activity, hydrophobic substituents at the 2-position of the 4-chromanone scaffold have been shown to enhance activity, particularly against Gram-positive bacteria. nih.govacs.org Alkyl groups, for example, are often more effective than aryl groups in this position. acs.org
The introduction of halogens, such as bromine or chlorine, at various positions on the chromenone ring can also modulate activity. A bromine atom at the 7-position, for example, introduces electronic and steric effects that can influence reactivity and intermolecular interactions. Similarly, a chloro group at the 6-position of 7-hydroxychromen-2-one creates an electron-deficient aromatic system, which can enhance reactivity.
Table 2: Influence of Chromenone Ring Substituents on Biological Activity
| Compound Class | Position of Substituent | Type of Substituent | Impact on Biological Activity |
|---|---|---|---|
| 4-Arylcoumarins | 4 | Phenyl group | Often enhances biological activity. ontosight.ai |
| 4-Chromanones | 2 | Hydrophobic alkyl group | Enhances antibacterial activity. nih.govacs.org |
| 7-Hydroxycoumarins | 6 or 8 | Acetyl group (with O-aminoalkyl at C7) | Leads to active antibacterial and anticancer compounds. nih.gov |
| 7-Hydroxycoumarins | 6 | Chloro group | Creates an electron-deficient system, enhancing reactivity. |
| 4-Arylcoumarins | Aryl Ring & Coumarin Ring | Hydroxyl groups | Enhances biological activity. tandfonline.combiruni.edu.tr |
Steric and Electronic Effects on Pharmacological Activity
The pharmacological activity of this compound derivatives is governed by a delicate interplay of steric and electronic effects. These factors determine how a molecule fits into a biological target and the nature of the interactions it forms. nih.gov
Steric Effects: The size and shape of substituents can create steric hindrance, which may either promote or hinder binding to a target protein. For example, bulky substituents at certain positions can prevent a molecule from accessing the active site of an enzyme. nih.gov Conversely, a well-placed bulky group might enhance binding by occupying a hydrophobic pocket. In the case of 4-arylcoumarins, the planarity of the molecule is considered important for its antioxidant capacity. mdpi.com A bulky substituent at the 3-position can force the B-ring out of the plane of the AC-ring, diminishing the efficiency of the conjugated π-system and reducing antioxidant activity. mdpi.com
Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, significantly impact a molecule's reactivity and its interactions with biological targets. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient sites on a receptor. Conversely, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. For instance, the presence of chloro and hydroxyl groups at positions 6 and 7 of the chromen-2-one ring creates an electron-deficient system, enhancing its reactivity towards electrophilic substitution. The introduction of a bromine atom at the 7-position also introduces significant electronic effects that modulate the molecule's properties.
Table 3: Steric and Electronic Effects of Substituents
| Substituent Type | Position | Effect | Consequence for Activity |
|---|---|---|---|
| Bulky groups (e.g., rutinosyl) | 3 | Steric hindrance, loss of planarity | Reduced antioxidant capacity. mdpi.com |
| Chloro and hydroxyl groups | 6 and 7 | Electron-withdrawing | Enhanced reactivity of the aromatic system. |
| Bromine atom | 7 | Electronic and steric effects | Modulated reactivity and intermolecular interactions. |
| Alkyl groups | 4 | Increased lipophilicity | Improved membrane permeability. |
Hydrogen Bonding and Other Molecular Interactions Driving Activity
The biological activity of this compound derivatives is fundamentally driven by their ability to form specific molecular interactions with their biological targets. Hydrogen bonding is a particularly crucial interaction for this class of compounds. biruni.edu.trontosight.aiacs.org
The hydroxyl group at the 7-position is a key player in forming hydrogen bonds. It can act as a hydrogen bond donor, interacting with electronegative atoms on a receptor or enzyme. This interaction is often critical for stabilizing the compound-enzyme complex and is a recurring theme in the SAR of these molecules. For example, the 7-hydroxy group of 3-benzoyl-7-hydroxy-2H-chromen-2-one has been shown to form hydrogen bonds with specific amino acid residues in the active site of human dipeptidyl peptidase III.
In addition to the 7-hydroxy group, other functional groups on the molecule can also participate in hydrogen bonding. The carbonyl oxygen at the 2-position can act as a hydrogen bond acceptor. Intramolecular hydrogen bonding can also occur, for instance, between a 7-hydroxy group and the 2-carbonyl oxygen, which can stabilize the molecule's structure.
Beyond hydrogen bonding, other non-covalent interactions contribute to the binding affinity and specificity of these compounds. These include:
Van der Waals interactions: These are weak, short-range electrostatic attractions between uncharged molecules. They are particularly important for the binding of hydrophobic regions of the molecule.
π-π stacking: The aromatic rings of the chromenone system can interact with aromatic residues in a protein's binding site through π-π stacking interactions. nih.gov
Halogen bonds: In derivatives containing halogens, these atoms can form halogen bonds, which are non-covalent interactions with an electron-rich atom. These can be geometrically and energetically independent of hydrogen bonds, offering an additional avenue for rational drug design. nih.gov
Computational and in Silico Methodologies in 7 Hydroxychroman 2 One Research
Molecular Docking Simulations for Target Identification and Binding Modes
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets for compounds like 7-hydroxychroman-2-one and elucidating their binding modes at the atomic level.
Research on derivatives of this compound, particularly 7-hydroxycoumarins, has employed molecular docking to screen for potential inhibitors of various enzymes. For instance, studies have targeted human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. innovareacademics.in Using software like AutoDock Vina and Schrodinger Glide, researchers have performed comparative docking analyses to identify the most promising inhibitor candidates from a series of synthesized 7-hydroxycoumarin derivatives. innovareacademics.in These simulations predict the binding affinity, often expressed as a docking score (e.g., kcal/mol), and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. innovareacademics.in
In another study, 7-hydroxy-6-methoxy-2H-chromen-2-one, isolated from Millettia ovalifolia, was identified as a significant inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov Molecular docking studies were crucial in demonstrating the molecular interactions between the compound and LOX, thereby validating its potential as an anti-inflammatory lead compound. nih.gov Similarly, computational methods have been applied to identify potential protein targets by retrieving protein structures from databases like the Protein Data Bank (PDB) and running docking simulations to assess binding strength. A binding energy (ΔG) of less than -7 kcal/mol is often considered indicative of strong binding.
| Compound/Derivative Class | Protein Target | Docking Software | Key Findings |
|---|---|---|---|
| 7-hydroxycoumarin derivatives | Human Acetylcholinesterase (hAChE) | AutoDock Vina, Schrodinger Glide | Identified derivatives with the best docking results, highlighting specific interactions with binding pocket amino acids. innovareacademics.in |
| 7-hydroxy-6-methoxy-2H-chromen-2-one | Lipoxygenase (LOX) | Not specified | Demonstrated significant molecular interactions, supporting its potential as an anti-inflammatory agent. nih.gov |
| 8-hydroxycoumarin | Akt1 (Protein Kinase B) | AutoDock 4.2 | Showed the best binding energy (−9.2 kcal/mol) among tested phytoconstituents against a key breast cancer target. nih.gov |
| Chromen-2-ones (Coumarins) | COX-2 | AutoDock Vina | Workflow example for target identification and validation, with a ΔG < -7 kcal/mol suggesting strong binding. |
Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex, observe conformational changes, and provide a more accurate understanding of the binding interactions. frontiersin.org
In the context of this compound derivatives, MD simulations have been used to validate docking results. For example, after docking 7-hydroxycoumarin derivatives to Human Serum Albumin (HSA), a key transport protein, MD simulations were performed to study the stability of the complex. nih.gov The results indicated that the HSA-coumarin complex reached a stable state (equilibration) after approximately 3.5 nanoseconds (ns), confirming the stability of the binding. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms is a key metric used to evaluate stability during the simulation. frontiersin.orgrjptonline.org
MD simulations, often run for durations of 100 ns or more, provide insights into the persistence of hydrogen bonds and other interactions predicted by docking. frontiersin.org This integrated approach of docking followed by MD simulation is a powerful strategy in drug discovery, helping to refine the understanding of how a ligand like this compound interacts with its biological target. nih.govibm.com These simulations can reveal that the binding is specific and stable, which is crucial for the development of effective drugs. nih.gov
| Compound/Derivative Class | Protein Target | Simulation Time | Key Findings |
|---|---|---|---|
| 7-hydroxycoumarin derivatives | Human Serum Albumin (HSA) | Not specified (equilibration at 3.5 ns) | The HSA-coumarin complex was found to be stable, supporting the docking predictions of specific binding. nih.gov |
| 8-hydroxycoumarin | Akt1 | 100 ns | The ligand-protein complex was found to be stable throughout the simulation, validating the docking results. nih.gov |
| 3-(3,4-dihydroxybenzyl)-7-hydroxychroman-4-one | Various cancer-related proteins | 100 ns | Molecular motion occurred with an RMSD of less than 4 Å, indicating stability. rjptonline.org |
| General Ligand-Protein Complexes | General | 100-ns trajectories | MD simulations (e.g., with GROMACS) are used to analyze the stability of complexes identified via docking. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
For coumarin (B35378) derivatives, including those related to the 4-hydroxy-chromene-2-one scaffold, QSAR studies have been essential for understanding and predicting antimicrobial activity. researchgate.net In one study, QSAR models were developed to explain the inhibitory activity of coumarin derivatives against microorganisms like S. aureus and C. albicans. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP for lipophilicity, polar surface area, electronic parameters). researchgate.net
The goal of a QSAR model is to create an equation that links these descriptors to a measured biological activity, such as the minimum inhibitory concentration (MIC). researchgate.net A robust QSAR model, validated through statistical methods, can then be used to design new compounds with potentially improved activity. researchgate.net This approach is a cornerstone of modern drug design, enabling a more rational and efficient search for new therapeutic agents. mdpi.com
| Compound Class | Predicted Property/Activity | Example Descriptors Used | Significance |
|---|---|---|---|
| 4-Hydroxy-chromene-2-one derivatives | Antimicrobial activity (MIC) | Solubility, electronic (LUMO), steric (CMA) parameters | Explained activity and guided the design of new compounds with improved predicted inhibition. researchgate.net |
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | Bioavailability | logP, polar surface area, H-bond donors/acceptors | Used to predict pharmacokinetic properties in early-stage drug discovery. |
| HMG-CoA Reductase Inhibitors | Inhibitory activity (pIC50) | 2D and 3D molecular descriptors, fingerprints | Demonstrated the use of machine learning algorithms to build predictive models for specific enzyme inhibition. mdpi.com |
Theoretical Predictions of Chemical Reactivity and Spectroscopic Properties (e.g., pKa, TD-DFT)
Theoretical quantum chemical methods are used to predict intrinsic molecular properties, such as chemical reactivity and spectroscopic characteristics. Tools like MarvinSketch can be used for the computational prediction of pKa, which represents the acidity of a compound and is crucial for understanding its behavior in biological systems.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. science.gov By modeling the transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), TD-DFT can calculate absorption wavelengths and explain photophysical properties. science.gov For coumarin derivatives, which are often fluorescent, TD-DFT calculations help to understand how chemical structure influences properties like fluorescence and intramolecular charge transfer (ICT). science.gov These theoretical calculations are invaluable for interpreting experimental spectra and for designing molecules with specific optical properties for use as probes or sensors. science.gov
| Computational Method | Predicted Property | Significance |
|---|---|---|
| Computational pKa Prediction (e.g., MarvinSketch) | Acidity constants (pKa) | Guides understanding of a compound's ionization state at physiological pH, affecting solubility and target interaction. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra | Predicts optical properties, explains fluorescence, and helps interpret intramolecular charge transfer (ICT) effects. science.gov |
| TD-DFT | HOMO-LUMO energies | Calculates the energy gap, which indicates charge transfer potential within the molecule. science.gov |
Ensemble Docking Approaches for Multi-target Ligand Discovery
Standard molecular docking typically uses a rigid protein structure. However, proteins are inherently flexible. Ensemble docking is an advanced technique that addresses this by docking a ligand against a collection (an ensemble) of different protein conformations. mdpi.comnih.gov This approach provides a more realistic representation of the protein's flexibility and can lead to more accurate predictions of binding affinity and the identification of compounds that can adapt to various receptor shapes. mdpi.com
Ensemble docking is particularly useful for multi-target ligand discovery, where the goal is to find a single compound that can interact with multiple biological targets. In a study involving bioactive compounds from Acacia species, ensemble docking was used to screen for potent anticancer and antioxidant agents. rjptonline.org A derivative, 3-(3,4-dihydroxybenzyl)-7-hydroxychroman-4-one, was among the active compounds identified through this method. The study used an ensemble of receptor conformations generated from molecular dynamics simulations to identify compounds with broad inhibitory effects against multiple cancer-related proteins. rjptonline.org This methodology is critical for developing drugs for complex diseases like cancer, where hitting multiple targets simultaneously can be more effective. rjptonline.orgresearchgate.net
| Compound/Derivative Class | Protein Targets | Methodology | Key Outcomes |
|---|---|---|---|
| 3-(3,4-dihydroxybenzyl)-7-hydroxychroman-4-one | Multiple colorectal and breast cancer targets (e.g., CDK6, EGFR, mTOR) | Ensemble docking using receptor conformations from MD simulations. | Identified as a potent compound with multi-target inhibitory effects, showing low average binding energy across several receptors. rjptonline.org |
| Peptidomimetic molecules | Sortase A (SrtA) | Ensemble docking using SrtA conformations from MD simulations of a known complex. | Developed a protocol to better represent target flexibility and prioritize new inhibitor structures for synthesis. mdpi.com |
| Small molecule ligands | Intrinsically disordered proteins (IDPs) | Ensemble docking on conformational ensembles of the IDP. | Demonstrated potential for accurately predicting ligand binding affinities for highly flexible protein targets. nih.gov |
Preclinical Research and in Vitro/in Vivo Evaluation Models
In Vitro Cellular Assays
In vitro assays are fundamental in preclinical research, providing initial insights into the bioactivity of a compound at the cellular and molecular level. For 7-hydroxychroman-2-one and its related structures, these assays have been crucial in identifying potential anticancer, antioxidant, and antimicrobial properties.
Cell Proliferation and Viability Studies (e.g., Cytotoxicity Assays in Cancer Cell Lines)
The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. Derivatives of 7-hydroxychroman-4-one, a closely related structure, have demonstrated notable cytotoxic activity. nih.gov For instance, 3-benzylidenechroman-4-ones, considered rigid analogues of chalcones, have shown significant inhibitory activity against cancer cells. nih.gov One derivative, featuring a 7-hydroxy group on the chromanone ring, was found to be a potent cytotoxic agent against human erythroleukemia (K562), breast cancer (MDA-MB-231), and neuroblastoma (SK-N-MC) cell lines, with IC₅₀ values of ≤ 3.86 µg/ml. nih.gov This particular compound was reported to be 6-17 times more potent than the standard chemotherapeutic drug, etoposide, against these cell lines. nih.gov
Similarly, other studies on related chromen-2-one structures have shown selective cytotoxicity against cancer cell lines like MCF-7 (breast) and HCT-116 (colon). The antioxidant properties of these compounds are also believed to contribute to their protective effects against cellular damage.
Below is a data table summarizing the cytotoxic activity of a key 7-hydroxychroman-4-one derivative.
Apoptosis and Cell Cycle Analysis by Image Cytometry
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Studies have shown that chromen-2-one derivatives can induce apoptosis in cancer cell lines. This process is often mediated by the regulation of key proteins involved in the apoptotic pathway. researchgate.net For example, treatment with certain compounds can lead to the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of anti-apoptotic proteins such as BCL-2. researchgate.net
Flow cytometry is a common technique used to analyze apoptosis. nih.govnih.gov Assays like Annexin V/Propidium Iodide staining can detect the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early hallmark of apoptosis. nih.govnih.gov While specific image cytometry data for this compound is not extensively detailed in the provided results, the known mechanisms of related coumarins suggest that it likely influences cell cycle arrest and apoptosis. For example, studies on other coumarin (B35378) derivatives have used flow cytometry to demonstrate cell cycle arrest in the G2/M phase and to quantify apoptosis through Annexin V staining. researchgate.netnih.gov
Enzyme Inhibition Assays (e.g., IC50 Determination)
This compound and its derivatives have been investigated for their ability to inhibit various enzymes. A derivative, 3-benzoyl-7-hydroxy-2H-chromen-2-one, was identified as a potent inhibitor of human dipeptidyl peptidase III (DPP III), with an IC₅₀ value of 1.10 µM. DPP III is an enzyme that has been implicated in cancer progression.
Derivatives of 7-hydroxychroman have also shown inhibitory activity against other enzymes. For example, certain 7-hydroxy-chromone derivatives bearing a pyridine (B92270) moiety were found to be good inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values as low as 0.71 µM and 0.006 µM, respectively. researchgate.net Another study found that a derivative of 7-hydroxychroman-4-one showed moderate inhibitory activity against COX-II with an IC₅₀ value in the range of 0.52–22.25 μM. acs.org
The table below summarizes the enzyme inhibition data for various derivatives.
Gene and Protein Expression Analysis (e.g., Real-time PCR)
The molecular mechanisms underlying the biological effects of this compound derivatives often involve changes in gene and protein expression. mdpi.comdiva-portal.org Real-time PCR and Western blotting are standard techniques used to quantify these changes. mdpi.com
For example, research on a metabolite of γ-Tocopherol, which shares a hydroxychroman structure, demonstrated the upregulation of heme oxygenase-1 (HO-1) gene and protein expression in hepatoma cells. mdpi.com This upregulation was linked to the nuclear translocation of the transcription factor Nrf2, a key regulator of cellular antioxidant responses. mdpi.com Similarly, studies on other coumarins have shown modulation of the Keap1/Nrf2/ARE signaling pathway. researchgate.net In cancer cells, derivatives have been shown to upregulate pro-apoptotic factors like P53 and BAX while downregulating the anti-apoptotic factor BCL-2 at the protein level. researchgate.net These findings suggest that this compound likely exerts its effects by modulating specific signaling pathways that control cell survival, proliferation, and stress responses. nih.govmdpi.com
Dose-Response and Minimum Inhibitory Concentration (MIC)/Minimum Bactericidal Concentration (MBC) Determinations
The antimicrobial potential of this compound derivatives has been assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). emerypharma.comnih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that kills a specified percentage (e.g., 99.9%) of the bacteria. emerypharma.comacademicjournals.orgmicrochemlab.com
The general procedure for determining MIC and MBC involves serial dilutions of the test compound in a liquid growth medium, which is then inoculated with the target microorganism. nih.govacademicjournals.orgharvard.edu
In Vivo Animal Models for Therapeutic Efficacy and Safety
Following promising in vitro results, in vivo animal models are employed to evaluate the therapeutic efficacy and safety of compounds in a whole-organism setting. nih.govtaconic.com These models are essential for understanding pharmacokinetics, pharmacodynamics, and potential toxicity before any consideration for human trials. taconic.com
For derivatives of 7-hydroxychroman, animal models have been utilized to explore their therapeutic potential. A study involving (R) N-[7-hydroxychroman-2-yl]-methyl 4-iodobenzyl amine, a compound with high affinity for dopamine (B1211576) D₂/₃ receptors, reported on its characterization in animal studies for potential use in SPECT imaging. nih.gov Another study used a mouse model of Alzheimer's disease to show that a related compound could ameliorate cognitive deficits and reduce Aβ and Tau levels in the brain. nih.gov Furthermore, some chemical compounds have been shown to activate endogenous neurogenesis in triple-transgenic AD mice, improving learning and memory function. dovepress.com
These in vivo studies provide critical data on how the compound behaves within a complex biological system, offering a bridge between initial cellular assays and potential clinical applications. nih.govmdpi.com
Models of Oxidative Stress and Inflammation
The evaluation of this compound and its related structures, particularly its unsaturated analog 7-hydroxycoumarin (also known as umbelliferone (B1683723) or 7-hydroxychromen-2-one), has been conducted in various preclinical models to investigate their antioxidant and anti-inflammatory potential. Oxidative stress, an imbalance between free radical production and antioxidant defenses, is a key pathogenic factor in numerous chronic diseases, often triggering inflammatory pathways. nih.gov
In vivo animal models are crucial for assessing the physiological effects of compounds on inflammation. These models can replicate different phases of the inflammatory response, from acute transient effects like vasodilation to subacute leukocyte infiltration and chronic tissue proliferation. ijpras.com For instance, 7-hydroxycoumarin (7-HC) has demonstrated significant, dose-dependent antinociceptive effects in mice using the acetic acid-induced writhing and formalin tests, which are models for inflammatory pain. nih.gov Furthermore, in a model of chronic inflammatory pain using Complete Freund's Adjuvant (CFA), a single administration of 7-HC produced a long-lasting antinociceptive effect, and daily administration resulted in a continuous effect against the induced hypernociception. nih.gov
The anti-inflammatory properties of 7-HC were also confirmed in the carrageenan-induced paw edema model in rats, a classic test for acute inflammation. nih.gov The compound also exhibited antipyretic effects against lipopolysaccharide-induced fever. nih.gov These findings suggest that 7-hydroxycoumarin may modulate inflammatory pathways, and it has been noted for its low ulcerogenic activity, indicating a favorable profile for an anti-inflammatory agent. nih.gov
In the context of oxidative stress, which is closely linked to inflammation and neurodegeneration, derivatives of 7-hydroxychroman have been synthesized and evaluated. researchgate.net A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides showed potent inhibition of lipid peroxidation in rat brain homogenates initiated by iron and ascorbic acid. researchgate.net Specifically, derivatives with nonyl, decyl, and undecyl side chains were found to be approximately three times more potent than Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard. researchgate.netlookchem.com This indicates a strong capacity to protect against oxidative damage to lipids, a critical aspect of cellular injury in many pathological conditions. researchgate.net
Cancer Xenograft Models
Cancer xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of potential anticancer therapies. reactionbiology.com These models can be established subcutaneously, providing a minimally invasive way to monitor tumor growth, or orthotopically, where tumor cells are placed in the corresponding organ to better mimic the native tumor environment and metastatic processes. reactionbiology.commdpi.com
Microbial Infection Models
Preclinical models are essential for studying host-pathogen interactions and discovering new antimicrobial agents, especially with the rise of antibiotic resistance. nih.gov These models range from in vitro systems that assess a compound's direct effect on microbes to complex in vivo models, like the murine wound infection model, which can study polymicrobial biofilms and their impact on healing. nih.govnih.gov
There is a lack of specific data regarding the evaluation of this compound in microbial infection models. However, other coumarin derivatives have shown antimicrobial potential. For example, esculetin (B1671247) (6,7-dihydroxychromen-2-one) has been reported to possess antibacterial activities. nih.gov This suggests that the broader coumarin chemical class is of interest in antimicrobial research, though specific findings for this compound are absent from the available literature.
Neurodegenerative Disease Models
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nukleertipseminerleri.orgmdpi.com Preclinical research relies on a variety of models, including human induced pluripotent stem cell (iPSC)-derived neurons and animal models, to investigate disease mechanisms and test therapeutic candidates. nukleertipseminerleri.orgbit.bio Oxidative stress is recognized as a critical early event in the pathology of many neurodegenerative conditions, leading to neuronal dysfunction and death. researchgate.net
Specific studies on this compound in dedicated neurodegenerative disease models were not identified. However, research into structurally related compounds highlights the therapeutic strategy of targeting oxidative stress. A series of synthesized 7-hydroxychroman-2-carboxylic acid N-alkyl amides were assessed for their antioxidant activity in models relevant to neurodegeneration. researchgate.net These compounds demonstrated a significant ability to inhibit lipid peroxidation in rat brain homogenates, a key indicator of oxidative damage that occurs in neurodegenerative disorders. researchgate.net This line of research underscores the potential of the 7-hydroxychroman scaffold as a basis for developing neuroprotective agents that function by mitigating oxidative stress. researchgate.net
Systematic Reviews and Meta-Analyses in Preclinical Data
A systematic review is a methodical and transparent process of locating, appraising, and synthesizing all available evidence from scientific studies to answer a specific research question. camarades.de When quantitative results from individual studies are statistically combined, the process is known as a meta-analysis. camarades.de In preclinical research, systematic reviews are crucial for summarizing evidence from multiple animal studies, which can lead to more accurate estimates of a compound's effect. camarades.denih.gov They play a vital role in identifying risks of bias in experimental design, informing the development of more robust clinical trials, and highlighting gaps in the existing research. camarades.denih.gov
Despite the utility of these analytical methods for consolidating preclinical evidence, a search of the available literature did not yield any systematic reviews or meta-analyses specifically focused on the preclinical data of this compound. This indicates that while individual studies on this compound or its close relatives may exist, the body of evidence has not yet been aggregated or systematically evaluated as a whole.
Pharmacokinetics, Metabolism, and Disposition Research
Absorption and Systemic Bioavailability Studies
Bioavailability refers to the proportion of an administered substance that enters the systemic circulation, thereby having an active effect. merckmanuals.com For orally administered compounds, this is often limited by incomplete absorption and first-pass metabolism.
Research into the bioavailability of the related compound 7-hydroxycoumarin (the unsaturated precursor to 7-Hydroxychroman-2-one) indicates that upon oral administration, it undergoes extensive first-pass metabolism. This process, occurring primarily in the liver and gut wall, converts the compound into metabolites before it reaches systemic circulation. Despite this, the compound is effectively absorbed, largely in the form of its glucuronide metabolite. This suggests that while the bioavailability of the parent 7-hydroxycoumarin is low, its metabolites are systemically available. Studies on other related compounds, such as certain methoxyflavones, have also reported low oral bioavailability, in the range of 1% to 4%. nih.gov
The rate of absorption is often measured by the time to reach the maximum plasma concentration (Tmax). For related methoxyflavones, Tmax values have been observed to be between 1 and 2 hours after oral administration. nih.gov
Distribution and Plasma Protein Binding (e.g., Human Serum Albumin Interactions)
Once absorbed, a compound is distributed throughout the body via the circulatory system. The extent of distribution is heavily influenced by its binding to plasma proteins, primarily human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP). nih.govresearchgate.net Only the unbound fraction of a drug is generally able to permeate biological membranes to exert its effects. plos.org
Studies on 7-hydroxycoumarin derivatives demonstrate significant binding to HSA. nih.govresearchgate.net The interaction is specific, occurring primarily at subdomains IIIA and IIIB of the albumin protein, and is driven by hydrophobic forces. nih.gov In contrast, binding of these derivatives to AGP has been found to be almost negligible. nih.govresearchgate.net The binding to HSA can also induce conformational changes in the protein, causing a decrease in its α-helical content. nih.gov Research into structure-binding relationships has shown that the presence of a hydroxyl group on the A ring of flavonoids, such as the 7-hydroxyl group, tends to increase the protein binding rate to HSA. nih.gov
The binding affinity can be quantified by the binding constant (K). The table below presents the binding constants and corresponding free energy changes for the interaction of several 7-hydroxycoumarin derivatives with HSA at a physiological pH of 7.2. nih.govresearchgate.net
| Derivative | Binding Constant (K) (M⁻¹) | Free Energy (ΔG) (kcal/mol) |
| 7HC-1 | 4.6 ± 0.01 × 10⁴ | -6.34 |
| 7HC-2 | 1.3 ± 0.01 × 10⁴ | -5.58 |
| 7HC-3 | 7.9 ± 0.01 × 10⁴ | -6.65 |
Table created from data in source(s): nih.govresearchgate.net
Biotransformation Pathways and Metabolite Identification (e.g., Glucuronidation, β-oxidation)
Biotransformation is the metabolic process of chemically altering compounds, primarily in the liver, to facilitate their elimination. nih.gov This typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility. uef.fiwikipathways.org
For compounds like 7-hydroxycoumarin that already possess a hydroxyl group, they can directly enter Phase II metabolism. nih.gov The primary biotransformation pathways identified for 7-hydroxycoumarin are glucuronidation and sulfation. nih.gov In vitro studies using liver matrices from humans, dogs, monkeys, rats, and mice have confirmed the formation of two major metabolites: 7-hydroxycoumarin-glucuronide and 7-hydroxycoumarin-sulfate. nih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway that attaches glucuronic acid to the compound, significantly increasing its polarity and water solubility, which prepares it for excretion. uef.fi
While not directly documented for this compound, β-oxidation is another plausible metabolic pathway for related chroman structures. For instance, γ-tocopherol (a form of Vitamin E) is metabolized to a carboxyethyl-hydroxychroman metabolite (γ-CEHC) through a process that involves the shortening of its side chain, which is characteristic of β-oxidation, before subsequent conjugation and excretion. researchgate.net
Elimination and Clearance Mechanisms (e.g., Renal Secretion)
Elimination is the removal of a substance and its metabolites from the body. The increased water solubility of the glucuronide and sulfate (B86663) conjugates of 7-hydroxycoumarin facilitates their efficient removal. uef.fi The primary route of elimination for such polar, water-soluble metabolites is renal excretion via the urine. nih.govresearchgate.net
Renal clearance, the volume of plasma cleared of a drug by the kidneys per unit time, involves three main processes: uomustansiriyah.edu.iq
Glomerular Filtration: Small molecules and their metabolites are filtered from the blood in the glomerulus. Protein-bound compounds are generally not filtered. uomustansiriyah.edu.iq
Active Tubular Secretion: An active transport process in the proximal tubules that removes substances from the blood and secretes them into the urine. This mechanism can clear drugs that are bound to plasma proteins. uomustansiriyah.edu.iquniversiteitleiden.nl
Passive Tubular Reabsorption: The process by which substances diffuse back from the nephron tubule into the blood. Highly polar and ionized metabolites, like glucuronides, are poorly reabsorbed and are thus efficiently excreted in the urine.
Given that the metabolites of 7-hydroxycoumarin are water-soluble conjugates, they are readily eliminated by the kidneys, primarily through glomerular filtration and potentially active tubular secretion. uef.fiuomustansiriyah.edu.iq
Comparative Pharmacokinetics across Administration Routes
The route of administration significantly impacts a compound's pharmacokinetic profile, particularly its bioavailability and plasma concentration over time. nih.gov
A comparison between intravenous (IV) and oral administration highlights these differences.
Intravenous (IV) Administration: When a compound is administered intravenously, it is introduced directly into the systemic circulation. This route bypasses absorption barriers and first-pass metabolism, resulting in 100% bioavailability of the parent compound. youtube.com Plasma concentrations are highest immediately after administration and then decline as the compound is distributed and eliminated. nih.gov
Oral (PO) Administration: Following oral administration, the compound must be absorbed from the gastrointestinal tract and pass through the liver before reaching systemic circulation. For a compound like 7-hydroxycoumarin, this route subjects it to extensive first-pass metabolism. The consequence is a low systemic bioavailability of the parent compound but a high concentration of its metabolites (e.g., glucuronides). The peak plasma concentration of the parent compound is lower and reached more slowly compared to IV administration. nih.gov
Studies on related compounds confirm that oral bioavailability is often significantly lower than that achieved through IV administration. nih.gov Therefore, while oral delivery of 7-hydroxycoumarin is effective for delivering its metabolites to the system, IV administration would be required to achieve high systemic levels of the parent compound itself.
Natural Occurrence and Biosynthesis of 7 Hydroxychroman 2 One
Distribution in Plant Families and Microorganisms
7-Hydroxychroman-2-one is widely distributed in the plant kingdom, particularly within the Apiaceae (formerly Umbelliferae) family. ontosight.ainih.gov Its name, umbelliferone (B1683723), is derived from this family. ontosight.ai Plants in this family that contain the compound include common herbs and vegetables such as carrot, coriander, garden angelica, celery, cumin, and fennel. nih.govwikipedia.org It is also a component of asafoetida, the dried latex from the giant fennel (Ferula communis). wikipedia.org
Beyond the Apiaceae family, this compound has been identified in numerous other plant families. wikipedia.org These include:
Asteraceae : Found in species like mouse-ear hawkweed (Hieracium pilosella) and Artemisia iwayomogi. wikipedia.orgkoreascience.kr
Hydrangeaceae : Present in the bigleaf hydrangea (Hydrangea macrophylla), where it is also referred to as hydrangine. ontosight.aiwikipedia.org
Acanthaceae : Found in Justicia pectoralis. wikipedia.org
Rutaceae : Coumarins are generally found in this family. researchgate.net
Fabaceae : Isolated from Amburana cearensis. nih.gov
Proteaceae : Found in Grevillea robusta. nih.gov
Lamiaceae : Present in Lavandula officinalis (lavender). researchgate.net
Burseraceae : Found in Balsamodendron species (source of Balsam of Peru). researchgate.net
In addition to plants, the compound and its derivatives have been isolated from various microorganisms, including fungi and bacteria. nih.govnih.gov For example, umbelliferone has been isolated from endophytic fungi such as Penicillium species. nih.gov The ability of microorganisms to produce such secondary metabolites is a growing area of research, suggesting a complex interaction between plants and their associated microbes. nih.gov
| Family | Plant/Microorganism Example | Reference |
|---|---|---|
| Apiaceae (Umbelliferae) | Carrot, Coriander, Fennel, Ferula communis | nih.govwikipedia.org |
| Asteraceae | Hieracium pilosella, Artemisia iwayomogi | wikipedia.orgkoreascience.kr |
| Hydrangeaceae | Hydrangea macrophylla | ontosight.aiwikipedia.org |
| Acanthaceae | Justicia pectoralis | wikipedia.org |
| Fungi | Penicillium sp. | nih.gov |
Isolation and Characterization from Natural Sources
The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. A common procedure for its extraction from plant material, such as the aerial parts of Artemisia iwayomogi, begins with maceration in aqueous methanol (B129727) at room temperature. researchgate.net The resulting extract is then concentrated and subjected to a series of liquid-liquid partitions with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their solubility. researchgate.net The fractions are then purified using column chromatography to yield the pure compound. researchgate.netmdpi.com
Once isolated, the structure of this compound is confirmed through various spectroscopic techniques. The characterization data for umbelliferone isolated from Artemisia iwayomogi confirmed its identity as 7-hydroxychromen-2-one. koreascience.krresearchgate.net
Key Characterization Techniques:
Mass Spectrometry (MS) : Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be used to determine the molecular weight of the compound. For this compound, a molecular ion peak [M+H]⁺ at m/z 163 is observed, corresponding to its molecular formula C₉H₆O₃. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the chemical structure. The proton NMR spectrum shows characteristic signals for the aromatic and pyrone ring protons, while the carbon NMR spectrum confirms the number and type of carbon atoms. koreascience.krresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands for a hydroxyl group, a conjugated ketone (lactone), and aromatic rings are observed. researchgate.net
Melting Point : The melting point of the crystalline solid is a key physical property used for identification. The reported melting point for a synthesized version is 234°C.
| Technique | Observation for this compound | Reference |
|---|---|---|
| Mass Spectrometry (FAB-MS) | [M+H]⁺ at m/z 163 | researchgate.net |
| ¹H-NMR Spectroscopy | Distinct signals for aromatic and pyrone ring protons | koreascience.krresearchgate.net |
| ¹³C-NMR Spectroscopy | Signals confirming the carbon skeleton of the coumarin (B35378) core | koreascience.krresearchgate.net |
| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl, conjugated ketone, and aromatic groups | researchgate.net |
Proposed Biosynthetic Pathways of the Chromenone Scaffold in Biological Systems
The chromenone scaffold, specifically the chromen-2-one (coumarin) core of this compound, is biosynthesized in plants and microorganisms primarily through the shikimic acid pathway. nih.gov This fundamental metabolic pathway is the source of aromatic amino acids, including L-phenylalanine, which serves as the key precursor for a vast array of phenylpropanoid natural products, including coumarins. nih.govresearchgate.net
The proposed general pathway is as follows:
Formation of Cinnamic Acid : The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. researchgate.net
Hydroxylation : Cinnamic acid undergoes hydroxylation at the ortho (C2) position by cinnamate-2-hydroxylase (C2H) to form 2-hydroxycinnamic acid (o-coumaric acid). This step is a crucial branch point for coumarin biosynthesis.
Glucosylation : The hydroxyl group of 2-hydroxycinnamic acid is often glucosylated to form 2-hydroxycinnamic acid glucoside. This glucosylation is thought to stabilize the molecule and prevent spontaneous cyclization.
Isomerization : The trans-glucoside undergoes a light-induced or enzymatic cis-trans isomerization.
Lactonization : Finally, the cis-glucoside undergoes spontaneous or enzyme-catalyzed cyclization (lactonization) with the removal of the glucose moiety to form the stable coumarin ring.
For this compound specifically, an additional hydroxylation step is required. This occurs via the action of p-coumarate 3-hydroxylase (C3H) , which hydroxylates p-coumaric acid (derived from cinnamic acid) to yield caffeic acid. Subsequent metabolic steps lead to the formation of esculetin (B1671247) (6,7-dihydroxycoumarin), which can then be modified to other coumarins. nih.gov Alternatively, hydroxylation can occur at the C4 position of cinnamic acid to form p-coumaric acid, which then enters a series of modifications leading to umbelliferone. The formation of the 7-hydroxyl group is a key step, likely catalyzed by a specific hydroxylase enzyme acting on a precursor molecule.
The chromone (B188151) ring system is a fundamental structure in a wide variety of natural products, including flavonoids. researchgate.net The biosynthesis of these related compounds involves key enzymes such as chalcone (B49325) synthase and chalcone-flavone isomerase, highlighting the shared metabolic origins of these diverse heterocyclic compounds from phenylpropanoid precursors. researchgate.net
Advanced Analytical Methodologies for Research on 7 Hydroxychroman 2 One
Spectroscopic Techniques for Structural Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS), Circular Dichroism (CD))
Spectroscopic methods are fundamental to the structural elucidation of organic molecules like 7-Hydroxychroman-2-one by probing the interactions between the molecule and electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively published, analysis of related structures, such as 7-hydroxychroman-4-one, allows for the prediction of its spectral characteristics. rsc.org For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the two methylene (B1212753) (-CH₂-) groups in the dihydropyranone ring. Similarly, a ¹³C NMR spectrum would reveal signals for each unique carbon atom, including the carbonyl carbon of the lactone, the phenolic carbon, and the carbons of the aromatic and saturated rings. rsc.org
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. libretexts.org The IR spectrum of this compound is expected to display characteristic absorption bands. Key peaks would include a broad O-H stretching band for the hydroxyl group (typically around 3400-3200 cm⁻¹), a strong C=O stretching absorption for the lactone carbonyl group (around 1770-1720 cm⁻¹), C=C stretching absorptions for the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching bands. pg.edu.pl
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the conjugated systems within a molecule. The related compound 7-hydroxycoumarin (umbelliferone), which contains a C3-C4 double bond, strongly absorbs ultraviolet light. thegoodscentscompany.com Since this compound lacks this double bond, its chromophore is less extended. Consequently, it is expected to exhibit a UV absorption maximum at a shorter wavelength (a hypsochromic shift) compared to its unsaturated counterpart. This technique is also useful for quantitative analysis. researchgate.net
Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through analysis of fragmentation patterns. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture before being ionized and detected. chromatographyonline.com The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, confirming its molecular weight. nih.gov Tandem mass spectrometry (MS-MS) further elucidates fragmentation pathways, aiding in structural confirmation. nih.gov
| Technique | Parameter | Value | Source |
|---|---|---|---|
| GC-MS | Molecular Formula | C₉H₈O₃ | nih.gov |
| Molecular Weight | 164.16 g/mol | nih.gov | |
| Top Peak (m/z) | 123 | nih.gov | |
| Second Highest Peak (m/z) | 164 | nih.gov | |
| MS-MS | Precursor Ion [M+H]⁺ (m/z) | 165.0546 | nih.gov |
| Collision Energy | Ion Trap | nih.gov | |
| Top Fragment Peak (m/z) | 123.1 | nih.gov |
Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze the structure of chiral molecules. libretexts.org Since this compound is an achiral molecule, it will not produce a CD spectrum. However, this technique would be relevant for studying chiral derivatives of the compound or its interactions with chiral macromolecules. nih.govnih.gov
Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts and for determining its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for the analysis and purification of organic compounds. turkjps.org For this compound, a reversed-phase HPLC method is typically employed for purity assessment. This method separates compounds based on their polarity. The purity of the compound is determined by integrating the peak area at a specific detection wavelength. customs.go.jp Preparative HPLC can be used to isolate the compound in high purity.
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase (Column) | C18 (Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm) | turkjps.org |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 10 mM acetate (B1210297) buffer, pH 5) and an organic solvent (e.g., acetonitrile) | turkjps.org |
| Flow Rate | 1.0 mL/min | turkjps.org |
| Detection | Diode-Array Detector (DAD) or UV detector | turkjps.org |
| Purpose | Quantification and Purity Assessment | customs.go.jp |
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing volatile derivatives of this compound or the compound itself if it is sufficiently volatile. nih.gov The sample is vaporized and separated based on boiling point and interactions with the column's stationary phase. The separated components are then ionized and detected by the mass spectrometer, providing both qualitative identification and quantitative measurement. nih.govresearchgate.net
Future Directions and Translational Research for 7 Hydroxychroman 2 One
Development of Novel Derivatives with Enhanced Efficacy and Selectivity
A primary focus of future research is the chemical modification of the 7-Hydroxychroman-2-one backbone to create novel derivatives with superior efficacy and target selectivity. Medicinal chemists are actively synthesizing new analogues to improve the therapeutic index and overcome limitations of the parent compound.
One promising approach involves linking the 7-hydroxy-4-phenylchromen-2-one scaffold with heterocyclic moieties like triazoles. In one study, a series of novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles were synthesized. nih.gov These derivatives were evaluated for their cytotoxic potential against a panel of human cancer cell lines. Several of the synthesized analogues demonstrated significantly better cytotoxic activity than the parent compound. nih.gov For instance, the derivative identified as compound 4d, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited the most potent activity against the AGS human gastric adenocarcinoma cell line. nih.gov Further investigation revealed this compound induces its antiproliferative effects by causing cell cycle arrest at the G2/M phase and by triggering apoptosis. nih.gov
Similarly, research into derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one has yielded compounds with a high degree of cytotoxic and bactericidal activity. nih.gov These structure-activity relationship (SAR) studies are crucial for identifying the key chemical features responsible for biological activity, guiding the rational design of next-generation compounds with optimized pharmacological properties.
Table 1: Cytotoxic Activity of a Novel this compound Derivative
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | 2.63 ± 0.17 | G2/M Cell Cycle Arrest, Apoptosis Induction |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Exploration of Combination Therapies and Synergistic Effects
The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. elifesciences.org Combination therapy can enhance treatment efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. nih.gov While specific studies on combination therapies involving this compound are still emerging, this represents a significant area for future investigation.
The rationale for this approach is based on the principle of achieving synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov For example, polyphenolic compounds such as curcumin (B1669340) have been studied in combination with conventional chemotherapy agents like carboplatin (B1684641) and irinotecan, showing synergistic antitumor effects in preclinical models. mdpi.com A similar strategy could be applied to this compound and its derivatives. Future research should explore combining these compounds with established cytotoxic drugs or targeted agents. Such studies would aim to identify synergistic interactions that lead to enhanced cancer cell killing, potentially through complementary mechanisms of action and the suppression of resistance pathways. elifesciences.org Computational modeling and high-throughput screening could accelerate the discovery of effective and synergistic drug combinations. nih.gov
Investigation of Multi-Targeted Pharmacological Approaches
Chronic and complex diseases are often driven by multiple pathological pathways. This has led to a shift from the "one-drug, one-target" paradigm towards the development of multi-target-directed ligands (MTDLs) that can modulate several key biological targets simultaneously. The this compound scaffold is well-suited for the design of such agents.
Research has demonstrated the potential for 7-hydroxycoumarin-based compounds to act as multifunctional agents. For instance, derivatives have been designed to target pathways relevant to neurodegenerative disorders like Alzheimer's disease. nih.gov In a similar vein, new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized that show high affinity for serotonin (B10506) 5-HT₁A receptors, which are implicated in neuropsychiatric conditions. nih.gov These compounds were designed to interact with specific biological targets based on computational modeling, showcasing a rational approach to developing multi-target agents. nih.gov This strategy holds promise for creating more effective therapies for multifactorial diseases by addressing the intricate network of molecular interactions that underlie their pathology.
Bridging Preclinical Findings to Potential Clinical Applications
Translating promising laboratory findings into clinical practice is a critical step in drug development. Preclinical studies on 7-hydroxycoumarin (also known as umbelliferone) have provided a solid foundation for its potential therapeutic applications. It has demonstrated notable antioxidant and anti-inflammatory activities in various in vitro and in vivo models. aneeva.co.inresearchgate.net These properties are relevant to a wide range of disorders associated with oxidative stress and inflammation. researchgate.net
Furthermore, the compound has shown a favorable ADME (absorption, distribution, metabolism, and excretion) profile in preclinical assessments, which is a crucial factor for its potential as a drug candidate. aneeva.co.in Cytotoxicity screening of novel derivatives against panels of human cancer cell lines has identified potent compounds that induce apoptosis and cell cycle arrest. nih.gov For example, the cytotoxic effects of a 7-hydroxy-4-phenylchromen-2-one derivative were confirmed through MTT assays and flow cytometry, providing mechanistic insights into its anticancer potential. nih.gov These comprehensive preclinical evaluations, encompassing efficacy, mechanism of action, and basic pharmacokinetic properties, are essential for justifying the progression of these compounds into clinical trials and ultimately to patient care.
Biotechnological and Industrial Applications of Research Findings
Beyond direct therapeutic use, research into this compound and its derivatives has important biotechnological and industrial applications. The inherent fluorescence of the 7-hydroxycoumarin structure is a key property that has been widely exploited. aneeva.co.in
In biotechnology and analytical chemistry, these compounds serve as valuable fluorescent probes. aneeva.co.in Their ability to emit a strong fluorescent signal makes them ideal for use in fluorescence assays, for labeling and tracing biomolecules, and for detecting enzyme activity in real-time screening assays. aneeva.co.innih.gov A notable application is the development of a 7-hydroxycoumarin fluorophore with high affinity for the macrophage migration inhibitory factor (MIF), a cytokine involved in inflammation and cancer. This derivative acts as a fluorescent sensor in a competition-based assay to quantify MIF binding, providing a novel tool to advance research on this important drug target. nih.govacs.org
In industrial applications, 7-hydroxycoumarin is utilized in the cosmetics and personal care industry for its effective UV-absorbing properties. It is incorporated into sunscreen and skincare products to provide broad-spectrum protection against harmful UVA and UVB radiation. aneeva.co.in
Q & A
Q. What documentation practices are critical for ensuring transparency in this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo or ChemRxiv). Use electronic lab notebooks (ELNs) with timestamped entries and version control for protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
